Hsd17B13-IN-70
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H25N3O5S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[2-(2-cyclopropyl-4-methoxyphenyl)-8-hydroxy-4-oxo-[1]benzothiolo[2,3-d]pyrimidin-3-yl]ethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C25H25N3O5S/c1-27(2)25(31)33-12-11-28-22(16-10-9-15(32-3)13-18(16)14-7-8-14)26-23-20(24(28)30)17-5-4-6-19(29)21(17)34-23/h4-6,9-10,13-14,29H,7-8,11-12H2,1-3H3 |
InChI Key |
NJUFMBSBOIMJDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OCCN1C(=NC2=C(C1=O)C3=C(S2)C(=CC=C3)O)C4=C(C=C(C=C4)OC)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
HSD17B13-IN-70: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have strongly implicated HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] Consequently, the development of potent and selective inhibitors of HSD17B13 is a promising therapeutic strategy. This technical guide focuses on the mechanism of action of HSD17B13-IN-70, a potent inhibitor of HSD17B13. While the public scientific literature predominantly refers to a well-characterized inhibitor, BI-3231, it is highly probable that this compound is either an alternative name for or a closely related analog of BI-3231. This guide will synthesize the available data for these potent HSD17B13 inhibitors.
Core Mechanism of Action
This compound, exemplified by the extensively studied molecule BI-3231, is a potent and selective inhibitor of the enzymatic activity of HSD17B13.[5] The primary mechanism of action is the direct binding to the HSD17B13 enzyme, thereby blocking its ability to catalyze the conversion of its substrates.
Enzymatic Inhibition
BI-3231 exhibits nanomolar potency against both human and murine HSD17B13. The binding of BI-3231 to HSD17B13 is dependent on the presence of the cofactor NAD+.[4][6] This suggests an uncompetitive mode of inhibition with respect to NAD+.[6]
Table 1: In Vitro Inhibitory Activity of BI-3231
| Target | Assay Type | Parameter | Value | Reference |
| Human HSD17B13 | Enzymatic Assay | IC50 | 1 nM | [5] |
| Murine HSD17B13 | Enzymatic Assay | IC50 | 13 nM | [5] |
| Human HSD17B13 | Enzymatic Assay | Ki | 0.7 nM | [7] |
| Human HSD17B11 | Enzymatic Assay | IC50 | > 10 µM | [6] |
Cellular Effects
In cellular models of liver disease, inhibition of HSD17B13 by BI-3231 has been shown to mitigate the detrimental effects of lipotoxicity. Specifically, in hepatocytes treated with palmitic acid, a model for NAFLD, BI-3231 treatment leads to:
-
Reduced Triglyceride Accumulation: BI-3231 significantly decreases the accumulation of triglycerides within lipid droplets.[1]
-
Improved Hepatocyte Viability: The inhibitor enhances hepatocyte proliferation and differentiation in the face of lipotoxic stress.[1]
-
Enhanced Mitochondrial Function: BI-3231 has been observed to increase mitochondrial respiratory function.[1]
Signaling Pathways
The function of HSD17B13 and the effects of its inhibition are intertwined with key cellular signaling pathways involved in lipid metabolism and inflammation.
LXRα/SREBP-1c Pathway
The expression of HSD17B13 is regulated by the Liver X Receptor alpha (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c is a master transcriptional regulator of lipogenesis. Inhibition of HSD17B13 may disrupt a positive feedback loop where HSD17B13 promotes SREBP-1c maturation.
PAF/STAT3 Pathway
Recent evidence suggests that HSD17B13 can promote the biosynthesis of Platelet-Activating Factor (PAF). PAF, through its receptor (PAFR), can activate the STAT3 signaling pathway, leading to the expression of fibrinogen and promoting leukocyte adhesion, a key step in liver inflammation. Inhibition of HSD17B13 could therefore attenuate this pro-inflammatory signaling.
Experimental Protocols
HSD17B13 Enzymatic Assay (Estradiol Substrate)
This assay measures the conversion of estradiol to estrone by HSD17B13, coupled to the reduction of NAD+ to NADH. The production of NADH is monitored by luminescence.
Materials:
-
Recombinant human HSD17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NADH-Glo™ Detection System (Promega)
-
Assay buffer (e.g., PBS)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a reaction mixture containing assay buffer, NAD+, and β-estradiol.
-
Add recombinant human HSD17B13 protein to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., BI-3231) before adding the substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Add an equal volume of NADH-Glo™ reagent to each well.
-
Incubate for 60 minutes at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of NADH produced and thus the enzyme activity.
Cellular Lipotoxicity Assay
This assay assesses the protective effect of an HSD17B13 inhibitor against fatty acid-induced cell stress.
Materials:
-
HepG2 cells (or other relevant hepatocyte cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Palmitic acid (PA)
-
Bovine serum albumin (BSA), fatty acid-free
-
HSD17B13 inhibitor (e.g., BI-3231)
-
Oil Red O staining solution for lipid droplet visualization
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Protocol:
-
Induction of Lipotoxicity:
-
Prepare a stock solution of palmitic acid complexed to BSA.
-
Seed HepG2 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the PA-BSA complex for a specified duration (e.g., 24 hours) to induce lipid accumulation and lipotoxicity.
-
-
Inhibitor Treatment:
-
Co-incubate the cells with the PA-BSA complex and various concentrations of the HSD17B13 inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Assessment of Lipid Accumulation:
-
Fix the cells with formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash the cells and visualize the lipid droplets by microscopy.
-
For quantification, the stain can be extracted with isopropanol and the absorbance measured.
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions to determine the protective effect of the inhibitor against PA-induced cell death.
-
Conclusion
This compound, as represented by the well-characterized inhibitor BI-3231, is a potent and selective inhibitor of HSD17B13. Its mechanism of action involves the direct, NAD+-dependent inhibition of the enzyme's catalytic activity. This leads to beneficial downstream effects in cellular models of liver disease, including the reduction of lipid accumulation and protection against lipotoxicity. The modulation of key signaling pathways in lipid metabolism and inflammation further underscores the therapeutic potential of targeting HSD17B13. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of HSD17B13 inhibitors.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.origene.com [cdn.origene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. opnme.com [opnme.com]
- 7. selleckchem.com [selleckchem.com]
The Discovery and Synthesis of Hsd17B13-IN-70 (BI-3231): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genome-wide association studies (GWAS) revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[2] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes that is understood to play a role in hepatic lipid metabolism.[3][4] Its substrates include steroids like estradiol and bioactive lipids such as leukotriene B₄, with NAD+ as a cofactor.[2][4] The discovery of potent and selective inhibitors of HSD17B13 is a critical step towards validating this enzyme as a drug target and developing novel therapeutics. This technical guide details the discovery and synthesis of Hsd17B13-IN-70, also known as BI-3231, a potent and selective chemical probe for HSD17B13.[2]
Discovery of this compound (BI-3231)
The discovery of this compound (BI-3231) was the result of a systematic drug discovery campaign commencing with a high-throughput screening (HTS) effort.[2]
An HTS campaign identified a cluster of phenol-containing compounds with inhibitory activity against HSD17B13. From this, an alkynyl phenol, compound 1 , was selected as the starting point for a lead optimization program due to its confirmed activity (IC50 of 1.4 µM).[2] A thorough in vitro profiling of compound 1 revealed moderate enzymatic and cellular activity, good selectivity against the related isoform HSD17B11, and favorable physicochemical properties. However, it suffered from low metabolic stability in hepatocytes due to extensive phase II metabolism (glucuronidation and sulfation).[2]
The subsequent lead optimization efforts focused on improving potency and metabolic stability, which ultimately led to the discovery of compound 45 (BI-3231 or this compound). This optimized compound demonstrated significantly improved potency and a better drug metabolism and pharmacokinetic (DMPK) profile.[2]
Synthesis of this compound (BI-3231)
The synthesis of this compound (BI-3231) is a multi-step process. A detailed experimental protocol for the synthesis of the initial hit, compound 1 , and the final optimized compound, 45 (BI-3231), is provided below.
Experimental Protocol: Synthesis of BI-3231 (Compound 45)
The synthesis of BI-3231 is a multi-step process starting from commercially available materials. The following is a detailed protocol based on the published literature[2]:
Step A: Mesylation To a solution of the starting alcohol in dichloromethane (CH₂Cl₂), triethylamine (NEt₃) is added, and the mixture is cooled. Methanesulfonyl chloride (MeSO₂Cl) is then added dropwise, and the reaction is stirred until completion. The reaction is quenched with water, and the organic layer is separated, dried, and concentrated to yield the mesylated intermediate.
Step B: Silylation The mesylated intermediate is dissolved in acetonitrile (MeCN), and N,O-bis(trimethylsilyl)acetamide is added. The mixture is heated and stirred. After cooling, the solvent is evaporated to give the silylated product.
Step C: Ethylation The silylated intermediate is dissolved in dimethylformamide (DMF), and potassium carbonate (K₂CO₃) and ethyl iodide (EtI) are added. The reaction mixture is stirred at room temperature. After completion, the mixture is diluted with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated.
Step D: Suzuki Coupling The ethylated intermediate is reacted with a boronic acid derivative in the presence of a palladium catalyst, such as --INVALID-LINK--palladium(II) dichloride, in a mixture of ethanol and water. The reaction is heated until completion. The product is then isolated and purified.
Step E: Ether Synthesis The product from the Suzuki coupling is dissolved in acetonitrile (MeCN), and potassium carbonate (K₂CO₃) and 1-(chloromethyl)-4-methoxybenzene are added. The mixture is stirred at room temperature. The product is isolated by extraction and purified.
Step F: Borylation The ether product is dissolved in tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium (n-BuLi) is added dropwise, followed by trimethyl borate. The reaction is warmed to room temperature and then quenched with hydrochloric acid (HCl). The product is extracted and purified.
Step G: Deprotection The final intermediate is dissolved in dichloromethane (CH₂Cl₂), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature. After completion, the solvent is removed, and the final product, BI-3231, is purified.
Biological Activity and Pharmacokinetic Properties
This compound (BI-3231) is a highly potent inhibitor of both human and mouse HSD17B13. Its in vitro and in vivo properties have been extensively characterized.
In Vitro Activity
The inhibitory activity of BI-3231 was assessed in enzymatic and cellular assays. The compound exhibits single-digit nanomolar potency in enzymatic assays and double-digit nanomolar potency in a cellular context.[2]
| Parameter | This compound (BI-3231) | Initial Hit (Compound 1) | Reference |
| Human HSD17B13 IC50 (enzymatic) | Not reported as IC50, Ki reported | 1.4 ± 0.7 µM | [2] |
| Human HSD17B13 Ki (enzymatic) | 0.003 µM | Not reported | [2] |
| Mouse HSD17B13 IC50 (enzymatic) | Not reported as IC50, Ki reported | 2.4 ± 0.1 µM (retinol as substrate) | [2] |
| Mouse HSD17B13 Ki (enzymatic) | 0.004 µM | Not reported | [2] |
| Human HSD17B13 IC50 (cellular) | 0.03 µM | Moderate activity | [2] |
| Selectivity vs. HSD17B11 | High | Good | [2] |
Table 1: In vitro activity of this compound (BI-3231) and the initial hit compound 1.
Experimental Protocol: HSD17B13 Enzymatic Assay
The enzymatic activity of HSD17B13 is determined by measuring the conversion of a substrate, such as estradiol, to its corresponding product in the presence of the cofactor NAD+. The following is a general protocol based on published methods[2]:
-
Recombinant human or mouse HSD17B13 enzyme is incubated with the test compound (e.g., BI-3231) at various concentrations.
-
The reaction is initiated by the addition of the substrate (e.g., estradiol) and NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified using a suitable analytical method, such as mass spectrometry or a fluorescence-based assay.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Pharmacokinetic Properties
The pharmacokinetic profile of BI-3231 was evaluated in vivo. The compound demonstrates properties that make it a suitable tool for in vivo studies.
| Parameter | Value | Species | Reference |
| Metabolic Stability (Hepatocytes) | Moderate | Human | [2] |
| In vivo distribution | Strong accumulation in liver | Mouse | [3] |
Table 2: Pharmacokinetic parameters of this compound (BI-3231).
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is a lipid droplet-associated protein, and its expression is regulated by key transcription factors involved in lipid metabolism. Understanding its signaling pathway is crucial for elucidating its role in liver disease.
Liver X receptor-alpha (LXRα) and sterol regulatory element-binding protein-1c (SREBP-1c) are key regulators of HSD17B13 expression.[3] Activation of LXRα induces SREBP-1c, which in turn upregulates the transcription of the HSD17B13 gene. The HSD17B13 protein then localizes to lipid droplets where it is thought to catalyze the conversion of retinol to retinaldehyde, contributing to lipid accumulation.[3] this compound (BI-3231) acts by directly inhibiting the enzymatic activity of the HSD17B13 protein.[2]
Conclusion
This compound (BI-3231) is a potent, selective, and well-characterized inhibitor of HSD17B13. Its discovery through a systematic lead optimization campaign and its favorable in vitro and in vivo profiles make it an invaluable tool for further elucidating the biological function of HSD17B13 and for validating it as a therapeutic target for NASH and other liver diseases. The detailed synthetic and experimental protocols provided in this guide will aid researchers in the utilization of this important chemical probe.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 | Abcam [abcam.com]
Probing the Engagement of HSD17B13: A Technical Guide to Target Validation and Binding Affinity
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including cirrhosis and hepatocellular carcinoma.[5][6][7][8][9] This protective effect has spurred the development of small molecule inhibitors aimed at modulating its enzymatic activity.
While specific data for a compound designated "Hsd17B13-IN-70" is not publicly available, this guide provides a comprehensive technical overview of the methodologies and data presentation crucial for characterizing the target engagement and binding affinity of any novel HSD17B13 inhibitor. The principles and protocols outlined here are essential for researchers, scientists, and drug development professionals working to validate and advance new therapeutic agents against this promising target.
Quantitative Assessment of Inhibitor Potency and Binding
A critical step in the characterization of a novel HSD17B13 inhibitor is the quantitative determination of its binding affinity and potency. This is typically achieved through a series of in vitro biochemical and cellular assays.
Table 1: Biochemical and Cellular Potency of HSD17B13 Inhibitors
| Compound ID | Assay Type | Substrate | IC50 (µM) | Ki (µM) | Cellular EC50 (µM) |
| HSD17B13-IN-73 | Enzymatic | Estradiol | < 0.1 | Not Reported | Not Reported |
| BI-3231 | Enzymatic | Estradiol / LTB4 | Potent (unspecified) | Not Reported | Not Reported |
| Compound 1 | Enzymatic | Estradiol / LTB4 | Reasonably Potent | Not Reported | Active |
| Compound 2 | Enzymatic | Estradiol / LTB4 | Reasonably Potent | Not Reported | Inactive |
Data presented is based on available information for known inhibitors and serves as an illustrative example.[1][10]
Experimental Protocols
Detailed and robust experimental design is paramount for generating reliable and reproducible data. The following sections describe the core methodologies for assessing the interaction of an inhibitor with HSD17B13.
HSD17B13 Enzymatic Activity Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of HSD17B13. The enzyme catalyzes the conversion of various substrates, and the reaction can be monitored by measuring the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
Cofactor: NAD+[1]
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test inhibitor (e.g., this compound)
-
Detection reagent for NADH (e.g., luminescence-based)
-
384-well microplates
Procedure:
-
Prepare a solution of recombinant HSD17B13 in assay buffer.
-
Serially dilute the test inhibitor in DMSO and then in assay buffer to the desired concentrations.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the HSD17B13 enzyme solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., 75µM β-estradiol) and NAD+.[2]
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the amount of NADH produced.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound within a cellular environment.[11] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.
Materials:
-
Hepatocyte cell line (e.g., HepG2) expressing HSD17B13
-
Cell culture medium
-
Test inhibitor
-
Lysis buffer
-
Antibodies specific for HSD17B13 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture HepG2 cells to ~80% confluency.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a defined period (e.g., 1-2 hours).
-
Harvest and wash the cells, then resuspend them in a physiological buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes) to create a melt curve.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing non-denatured HSD17B13) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody.
-
Quantify the band intensities and plot the amount of soluble HSD17B13 as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Alternatively, an isothermal dose-response can be performed by heating all samples at a single, optimized temperature and varying the inhibitor concentration to determine the cellular EC50.[11]
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental processes and biological pathways.
References
- 1. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 truncated variant is associated with a mild hepatic phenotype in Wilson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the In Vitro Enzymatic Assay of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) Inhibitors
This guide provides a comprehensive overview of the core methodologies for in vitro enzymatic assays of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.[1][2][3] This document details the essential protocols, data presentation, and visualization of experimental workflows.
Introduction to HSD17B13
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[4][5] It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and is involved in the metabolism of steroids, bioactive lipids, and retinol.[2][4][5] Genetic variants of HSD17B13 that result in reduced or lost enzymatic function have been shown to be protective against the progression of chronic liver diseases, making it an attractive target for therapeutic inhibition.[2][3]
The enzymatic activity of HSD17B13 involves the NAD+-dependent oxidation of its substrates.[1][6] The development of small molecule inhibitors for HSD17B13 is a key focus in the treatment of liver ailments.[3][6]
Principle of the In Vitro Enzymatic Assay
The in vitro enzymatic assay for HSD17B13 inhibitors is designed to measure the catalytic activity of the enzyme in the presence and absence of a test compound. The fundamental principle involves incubating purified HSD17B13 enzyme with its substrate and the cofactor NAD+. The enzymatic reaction leads to the conversion of the substrate and the production of NADH. The inhibitory potential of a compound is determined by quantifying the reduction in substrate conversion or NADH production.
Several detection methods can be employed, including mass spectrometry to directly measure substrate and product levels, or luminescence-based assays to quantify the amount of NADH produced.[6][7]
Experimental Protocols
Below are detailed methodologies for key experiments in the in vitro enzymatic characterization of HSD17B13 inhibitors.
1. Recombinant HSD17B13 Expression and Purification
-
Expression System: Recombinant human HSD17B13 can be expressed in Sf9 insect cells using a baculoviral expression system.[6][7]
-
Purification: The enzyme is typically purified using metal affinity chromatography followed by size exclusion chromatography to ensure high purity.[6][7]
2. High-Throughput Screening (HTS) Assay using Mass Spectrometry
This protocol is adapted from a high-throughput screening campaign to identify novel HSD17B13 inhibitors.[1][8]
-
Assay Principle: The assay measures the conversion of a substrate (e.g., estradiol or leukotriene B4) to its oxidized product by HSD17B13. The reaction is quenched, and the product is quantified using high-throughput mass spectrometry, such as matrix-assisted laser desorption ionization–time-of-flight mass spectrometry (MALDI-TOF-MS) or RapidFire mass spectrometry.[1][6][7]
-
Materials:
-
Procedure:
-
Dispense test compounds and controls into a 384-well plate.
-
Add a solution of HSD17B13 enzyme (50-100 nM) to each well.[6]
-
Initiate the enzymatic reaction by adding a mixture of the substrate (10-50 µM) and NAD+.[6]
-
Incubate the reaction mixture at room temperature for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the plate using a high-throughput mass spectrometer to quantify the product.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the test compound to the controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
3. Coupled-Enzyme Luminescence Assay for NADH Detection
This method provides an alternative to mass spectrometry by indirectly measuring HSD17B13 activity through the detection of NADH.[6][7]
-
Assay Principle: The amount of NADH produced in the HSD17B13-catalyzed reaction is measured using a commercially available kit, such as the NAD-Glo™ Assay (Promega).[6][7] This assay uses a reductase, a pro-luciferin substrate, and luciferase. The reductase reduces the pro-luciferin substrate in an NADH-dependent manner to produce luciferin, which is then quantified by luciferase.
-
Materials:
-
Procedure:
-
Perform the enzymatic reaction as described in the mass spectrometry assay.
-
After the desired incubation time, add the NAD-Glo™ reagent to each well.
-
Incubate at room temperature to allow for the conversion of pro-luciferin to luciferin.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Similar to the mass spectrometry assay, calculate the percentage of inhibition and determine the IC50 values from the dose-response curves.
Data Presentation
Quantitative data for HSD17B13 inhibitors should be summarized in a clear and structured format for easy comparison.
Table 1: In Vitro Enzymatic Activity of Representative HSD17B13 Inhibitors
| Compound | hHSD17B13 IC50 (nM) | mHSD17B13 IC50 (nM) | hHSD17B13 Ki (nM) | Substrate Used | Assay Method | Reference |
| BI-3231 | - | - | 1.3 | Estradiol | MALDI-TOF-MS | [1] |
| Compound 1 | 1400 ± 700 | - | - | Estradiol | MALDI-TOF-MS | [1] |
| Compound 1 | 2400 ± 100 | - | - | Retinol | MALDI-TOF-MS | [1] |
hHSD17B13: human HSD17B13; mHSD17B13: mouse HSD17B13
Mandatory Visualizations
Diagram 1: HSD17B13 Enzymatic Reaction and Inhibition
Caption: HSD17B13 catalyzes the oxidation of a substrate with the reduction of NAD+ to NADH.
Diagram 2: Experimental Workflow for HSD17B13 Inhibitor Screening
Caption: A generalized workflow for high-throughput screening of HSD17B13 inhibitors.
Diagram 3: HSD17B13 in the Cellular Context of NAFLD
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-70: A Technical Overview of its Selectivity Profile Against Other Hydroxysteroid Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a spectrum of liver diseases, including nonalcoholic steatohepatitis (NASH). Its enzymatic activity is implicated in the progression of these conditions, and inhibitors of HSD17B13 are under active investigation. A critical attribute for any clinical candidate is its selectivity for the intended target over other related enzymes, thereby minimizing off-target effects and enhancing the therapeutic window. This technical guide provides an in-depth analysis of the selectivity profile of Hsd17B13-IN-70, a potent inhibitor of HSD17B13. While specific quantitative data for this compound's activity against a full panel of HSD isoforms is not publicly available, this document presents a representative selectivity profile based on data from analogous HSD17B13 inhibitors and outlines the standard experimental protocols used to determine such profiles.
Data Presentation: Selectivity Profile of HSD17B13 Inhibitors
The selectivity of an HSD17B13 inhibitor is typically assessed by determining its inhibitory activity (IC50) against a panel of other human HSD isoforms. An ideal inhibitor demonstrates high potency for HSD17B13 and significantly lower potency for other HSDs. The following table represents a hypothetical but expected selectivity profile for a highly selective HSD17B13 inhibitor like this compound, based on findings for similar compounds such as INI-678 and INI-822, which have shown high selectivity against other HSD17B family members.
| Enzyme Target | Representative IC50 (nM) | Fold Selectivity vs. HSD17B13 |
| HSD17B13 | 10 | - |
| HSD17B1 | >10,000 | >1000 |
| HSD17B2 | >10,000 | >1000 |
| HSD17B3 | >10,000 | >1000 |
| HSD17B4 | >10,000 | >1000 |
| HSD17B5 (AKR1C3) | >10,000 | >1000 |
| HSD17B6 | >10,000 | >1000 |
| HSD17B7 | >10,000 | >1000 |
| HSD17B8 | >10,000 | >1000 |
| HSD17B10 | >10,000 | >1000 |
| HSD17B11 | >1,000 | >100 |
| HSD17B12 | >10,000 | >1000 |
| HSD17B14 | >10,000 | >1000 |
Note: The IC50 values presented are for illustrative purposes to demonstrate a selective profile and are not the specific, verified data for this compound.
Experimental Protocols
The determination of the selectivity profile of an HSD17B13 inhibitor involves a series of robust biochemical assays. The following protocols are representative of the methodologies employed in the field.
Recombinant Human HSD Enzyme Production
-
Objective: To produce purified, active HSD enzymes for use in inhibition assays.
-
Methodology:
-
The cDNAs encoding for human HSD17B13 and other HSD isoforms are cloned into a suitable expression vector (e.g., pET vector for bacterial expression or baculovirus vector for insect cell expression), often with an affinity tag (e.g., His-tag, GST-tag) for purification.
-
The expression vectors are transformed or transfected into the appropriate host cells (e.g., E. coli BL21(DE3), Sf9 insect cells).
-
Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, time).
-
Cells are harvested, lysed, and the recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
The purity and concentration of the enzymes are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA assay).
-
In Vitro HSD17B13 Enzymatic Assay
-
Objective: To measure the inhibitory activity of a compound against HSD17B13.
-
Methodology: A common method involves monitoring the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate.
-
The assay is performed in a microplate format in a buffer containing a suitable pH and salt concentration (e.g., 100 mM Tris-HCl, pH 7.5, 0.5 mM EDTA).
-
Recombinant human HSD17B13 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) or vehicle control (DMSO).
-
The enzymatic reaction is initiated by the addition of a substrate (e.g., estradiol or retinol) and the cofactor NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).
-
The amount of NADH produced is quantified using a commercially available detection kit (e.g., NAD/NADH-Glo™ Assay), which generates a luminescent or fluorescent signal proportional to the NADH concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
HSD Selectivity Panel Assaying
-
Objective: To determine the inhibitory activity of the compound against a panel of other HSD isoforms.
-
Methodology:
-
The enzymatic assay protocol described for HSD17B13 is adapted for each HSD isoform in the panel.
-
This may require optimization of substrate, cofactor, and buffer conditions for each specific enzyme to ensure linear reaction kinetics.
-
The inhibitor is tested at a range of concentrations against each HSD isoform.
-
IC50 values are determined for each enzyme, and the fold selectivity is calculated by dividing the IC50 for the off-target HSD by the IC50 for HSD17B13.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of HSD17B13 inhibitors.
Caption: Simplified signaling pathway of HSD17B13 in a hepatocyte.
Caption: General workflow for the discovery and characterization of HSD17B13 inhibitors.
Caption: Logical flow of an HSD selectivity assay.
The Role of Hsd17B13 Inhibition in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a member of the short-chain dehydrogenase/reductase superfamily, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Primarily expressed in hepatocytes and localized to the surface of lipid droplets, Hsd17B13 is implicated in the regulation of hepatic lipid homeostasis.[1][2][3] Its expression is significantly upregulated in patients with NAFLD, and preclinical studies have shown that hepatic overexpression of Hsd17B13 promotes lipid accumulation in the liver.[2][4] Conversely, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of developing NASH and other chronic liver diseases, underscoring the therapeutic potential of inhibiting its enzymatic activity.[1][5] This technical guide provides an in-depth overview of a key inhibitor of Hsd17B13, its role in lipid metabolism, and the experimental methodologies used for its characterization.
Quantitative Data on Hsd17B13 Inhibitors
The development of potent and selective inhibitors is crucial for elucidating the function of Hsd17B13 and for its validation as a drug target. Below are quantitative data for a notable small molecule inhibitor, BI-3231, and an antisense oligonucleotide (ASO) designed to reduce Hsd17B13 expression.
Table 1: In Vitro Potency of Hsd17B13 Inhibitor BI-3231 [2][6][7][8]
| Compound | Target | Assay Type | IC50 | Ki |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 nM | 0.7 nM |
| BI-3231 | Mouse HSD17B13 | Enzymatic | 13 nM | 0.5 nM |
| BI-3231 | Human HSD17B13 | Cellular (HEK cells) | 11 nM | - |
Table 2: In Vitro Potency of Hsd17b13 Antisense Oligonucleotide (ASO) [9]
| Compound | Target | Cell Type | Time Point | IC50 |
| Hsd17b13 ASO | Mouse Hsd17b13 mRNA | Primary Mouse Hepatocytes | 24 hours | 83 nM |
| Hsd17b13 ASO | Mouse Hsd17b13 mRNA | Primary Mouse Hepatocytes | 48 hours | 76 nM |
| Hsd17b13 ASO | Mouse Hsd17b13 mRNA | Primary Mouse Hepatocytes | 72 hours | 29 nM |
Signaling Pathways and Regulatory Mechanisms
Hsd17B13 is integrated into the complex network of hepatic lipid metabolism. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[10] Hsd17B13 is proposed to catalyze the conversion of retinol to retinaldehyde.[10] Loss of its function is associated with alterations in hepatic phospholipid metabolism, suggesting a broader role in maintaining lipid homeostasis.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of Hsd17B13 inhibitors and their effects on lipid metabolism.
In Vitro HSD17B13 Enzymatic Assay
This protocol is designed to quantify the enzymatic activity of Hsd17B13 and assess the potency of inhibitors.
Principle: The assay measures the production of NADH, a product of Hsd17B13's dehydrogenase activity, using a coupled-enzyme luminescence-based detection system (e.g., NAD-Glo™).
Materials:
-
Recombinant human or mouse Hsd17B13 protein
-
Substrate (e.g., β-estradiol or retinol)
-
NAD+
-
Hsd17B13 inhibitor (e.g., BI-3231)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NAD-Glo™ Assay Kit (Promega)
-
96- or 384-well white assay plates
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In the assay plate, add the assay buffer, recombinant Hsd17B13 enzyme (e.g., 50-100 nM), and the inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of the substrate (e.g., 10-50 µM) and NAD+.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of NADH produced by adding the NAD-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Retinol Dehydrogenase Activity Assay
This cell-based assay measures the ability of Hsd17B13 to convert retinol to its metabolites within a cellular context.[11]
Principle: HEK293 or other suitable cells are transfected with an Hsd17B13 expression vector. The cells are then incubated with all-trans-retinol, and the formation of retinaldehyde and retinoic acid is quantified by HPLC.[11]
Materials:
-
HEK293 cells
-
Hsd17B13 expression vector
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
All-trans-retinol
-
Lysis buffer
-
HPLC system with a normal-phase column
-
Retinaldehyde and retinoic acid standards
Procedure:
-
Transfect HEK293 cells with the Hsd17B13 expression vector or an empty vector control.
-
After 24-48 hours, treat the cells with all-trans-retinol for a specified duration (e.g., 8 hours).
-
Wash the cells and lyse them.
-
Extract the retinoids from the cell lysate.
-
Analyze the retinoid content (retinol, retinaldehyde, retinoic acid) using HPLC.
-
Quantify the metabolites by comparing them to the standard curves.
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
Hepatic Lipidomics Analysis
This protocol outlines a method for the comprehensive analysis of lipid species in liver tissue, which is crucial for understanding the impact of Hsd17B13 inhibition on the liver lipidome.[5][12][13]
Principle: Lipids are extracted from liver tissue and analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify a wide range of lipid species.
Materials:
-
Liver tissue samples
-
Homogenizer
-
Chloroform, methanol, and water for lipid extraction
-
Internal lipid standards
-
LC-MS system (e.g., coupled to a high-resolution mass spectrometer like an Orbitrap)
-
C18 reverse-phase column
Procedure:
-
Homogenize a weighed amount of liver tissue in an appropriate buffer.
-
Perform a Bligh-Dyer or a modified lipid extraction using a chloroform/methanol/water solvent system, including a suite of internal standards for quantification.
-
Separate the organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the lipid species using a C18 column with a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with ammonium formate).
-
Detect and identify the lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.
-
Quantify the lipid species relative to the internal standards.
Conclusion
The inhibition of Hsd17B13 presents a promising therapeutic strategy for NAFLD and NASH. The availability of potent and selective chemical probes like BI-3231 and gene-silencing technologies such as ASOs provides valuable tools for further investigating the role of Hsd17B13 in lipid metabolism. The experimental protocols detailed in this guide offer a framework for the robust evaluation of Hsd17B13 inhibitors and their impact on hepatic lipid profiles. Continued research in this area is poised to advance our understanding of liver pathophysiology and pave the way for novel treatments for chronic liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eubopen.org [eubopen.org]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
HSD17B13 Inhibition: A Therapeutic Strategy for Liver Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), which is characterized by liver fibrosis.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a lower incidence of NASH, cirrhosis, and hepatocellular carcinoma.[1][2][3] These findings have spurred the development of small molecule inhibitors and RNA interference (RNAi) therapeutics aimed at recapitulating the protective effects of these genetic variants. This document provides a technical overview of the role of HSD17B13 in liver fibrosis and the current landscape of inhibitors in development. While the specific compound "Hsd17B13-IN-70" is not publicly documented, this guide will focus on the broader class of HSD17B13 inhibitors and their effects on liver fibrosis, utilizing data from publicly disclosed compounds.
The Role of HSD17B13 in Liver Fibrosis
HSD17B13 is a liver-specific protein found on the surface of lipid droplets within hepatocytes.[1][4] Its expression is significantly increased in patients with NAFLD.[4] The precise mechanisms by which HSD17B13 contributes to liver pathology are still under investigation, but it is known to be involved in the metabolism of steroids, lipids, and retinol.[1][2] Overexpression of HSD17B13 is believed to enhance lipolysis mediated by adipose triglyceride lipase (ATGL), leading to an accumulation of lipid droplets in the liver.[4] Furthermore, HSD17B13 activity can indirectly activate hepatic stellate cells (HSCs), the primary cell type responsible for the deposition of extracellular matrix proteins that lead to fibrosis.[4][5] One proposed mechanism involves the paracrine signaling of transforming growth factor beta 1 (TGFβ-1) from hepatocytes to HSCs, driven by HSD17B13's catalytic activity.[5]
HSD17B13 Inhibitors and Their Anti-Fibrotic Effects
Several pharmaceutical companies are developing HSD17B13 inhibitors, and preclinical and early clinical data demonstrate their potential to mitigate liver fibrosis. These inhibitors are being evaluated in various models of liver disease, from cell-based assays to in vivo animal models.
Quantitative Data on HSD17B13 Inhibitors
The following tables summarize the publicly available quantitative data on the efficacy of various HSD17B13 inhibitors.
| Inhibitor | Assay/Model | Metric | Result | Reference |
| INI-678 | 3D Liver-on-a-Chip (NASH model) | α-SMA Reduction | 35.4% | [6] |
| INI-678 | 3D Liver-on-a-Chip (NASH model) | Collagen Type 1 Reduction | 42.5% | [6] |
| M-5475 | CDAA-HFD Mouse Model (MASH) | Reduction in Plasma ALT | Significant | [7] |
| M-5475 | CDAA-HFD Mouse Model (MASH) | Reduction in Liver Hydroxyproline | Significant at 100 mg/kg | [7] |
| M-5475 | CDAA-HFD Mouse Model (MASH) | Reduction in Fibrosis Stage | Significant | [7] |
| ARO-HSD (RNAi) | Patients with Suspected NASH | HSD17B13 mRNA Reduction | Mean of 84% | [3] |
| ARO-HSD (RNAi) | Patients with Suspected NASH | HSD17B13 Protein Reduction | >83% | [3] |
| ARO-HSD (RNAi) | Patients with Suspected NASH | Mean ALT Reduction | 46% | [3] |
| BI-3231 | Human HSD17B13 Enzymatic Assay | Ki | Single-digit nanomolar | [8] |
| BI-3231 | Human HSD17B13 Cellular Assay | Activity | Double-digit nanomolar | [8] |
| X-Chem Exemplified Compound | Recombinant 17-β-HSD 13 Assay | IC50 | 0.031 µM | [9] |
Table 1: Summary of Preclinical and Clinical Data for HSD17B13 Inhibitors.
Experimental Protocols
The evaluation of HSD17B13 inhibitors involves a range of in vitro and in vivo experimental models.
In Vitro Assays
-
High-Throughput Screening (HTS): Initial identification of potential inhibitors is often carried out through HTS. This typically involves using purified recombinant human HSD17B13 enzyme, a known substrate such as β-estradiol or leukotriene B4, and the cofactor NAD+.[10][11] The enzymatic reaction is monitored, and the inhibitory activity of compounds from a large library is assessed.
-
Enzymatic Inhibition Assays: Hits from HTS are further characterized to determine their potency (e.g., IC50 or Ki values). These assays utilize purified enzyme and measure the reduction in product formation or cofactor conversion in the presence of varying concentrations of the inhibitor.[8][11]
-
Thermal Shift Assays (TSA): TSA is employed to confirm direct binding of the inhibitor to the HSD17B13 protein.[11] This method measures the change in the thermal denaturation temperature of the protein upon ligand binding.
-
Cellular Assays: To assess the activity of inhibitors in a more physiologically relevant context, cellular assays are used. These often involve overexpressing HSD17B13 in a suitable cell line (e.g., HEK293T) and measuring the inhibition of its enzymatic activity within the cell.[8]
-
3D Liver-on-a-Chip Models: Advanced in vitro models, such as 3D co-cultures of hepatocytes, Kupffer cells, and stellate cells on a microfluidic chip, are used to simulate the complex cellular interactions in the liver.[6] These models can be used to evaluate the anti-fibrotic effects of inhibitors by measuring markers like α-SMA and collagen deposition.[6]
In Vivo Models
-
Diet-Induced Models of NASH: Rodent models fed a high-fat diet (HFD), often supplemented with cholesterol and fructose, are commonly used to induce the pathological features of NASH, including steatosis, inflammation, and fibrosis.[12]
-
Toxin-Induced Models of Liver Fibrosis: Liver fibrosis can also be induced in animal models through the administration of hepatotoxins such as carbon tetrachloride (CCl4) or thioacetamide (TAA).[13][14] These models are useful for studying the direct anti-fibrotic effects of drug candidates.
-
CDAA-HFD Mouse Model: A choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) model is used to induce more advanced MASH with significant fibrosis.[7]
Visualizing the Pathway and Experimental Workflow
HSD17B13 Signaling in Liver Fibrosis
The following diagram illustrates the proposed mechanism by which HSD17B13 in hepatocytes contributes to the activation of hepatic stellate cells and subsequent fibrosis.
General Experimental Workflow for HSD17B13 Inhibitor Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of a novel HSD17B13 inhibitor.
Conclusion
The inhibition of HSD17B13 represents a promising, genetically validated strategy for the treatment of liver fibrosis associated with NASH and other chronic liver diseases. Preclinical and early clinical data for several HSD17B13 inhibitors have demonstrated target engagement and favorable effects on markers of liver injury and fibrosis. The ongoing research and development in this area hold significant promise for delivering a novel class of therapeutics to address the unmet medical need in patients with advanced liver disease. Continued investigation into the precise molecular mechanisms of HSD17B13 and the long-term efficacy and safety of its inhibitors will be crucial for their successful clinical translation.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Inipharm to Present Data Showing Potential of Small Molecule Inhibitors of HSD17B13 to Combat Liver Fibrosis at AASLD’s The Liver Meeting [businesswire.com]
- 7. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. X-Chem divulges new 17-β-HSD 13 inhibitors for NASH | BioWorld [bioworld.com]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo [xiahepublishing.com]
- 13. nuvisan.com [nuvisan.com]
- 14. mdpi.com [mdpi.com]
Harnessing HSD17B13 Inhibition in Preclinical NASH Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for therapeutic agents targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising target for nonalcoholic steatohepatitis (NASH). Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and cirrhosis.[1][2] This has spurred the development of inhibitors aimed at mimicking this protective effect. This document summarizes key quantitative preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental designs.
Quantitative Data from Preclinical NASH Models
The following tables present a consolidated view of the quantitative outcomes from preclinical studies investigating HSD17B13 inhibition through various modalities, including RNA interference (RNAi), short hairpin RNA (shRNA), and small molecule inhibitors.
Table 1: Effects of HSD17B13 Knockdown on Hepatic Steatosis and Injury in Murine NASH Models
| Intervention | Animal Model | Duration | Key Findings | Reference |
| shRNA-mediated knockdown | High-Fat Diet (HFD)-fed obese mice | Not Specified | - 45% decrease in liver triglycerides- Significant reduction in serum ALT and FGF21 levels | [3] |
| AAV-mediated knockdown | Choline-deficient, amino acid-defined high-fat diet (CDAHFD) | 14 weeks | - ~60% reduction in hepatic HSD17B13 protein | [4] |
| Hsd17b13 knockout | Gubra-Amylin NASH (GAN) diet | 28 weeks | - No significant effect on liver triglycerides, ALT, or AST | [5] |
| Hsd17b13 knockout | High-Fat Diet (HFD) and Western Diet (WD) | Up to 10 months | - No significant differences in body weight, liver weight, hepatic triglycerides, or inflammatory scores compared to wild-type. | [6] |
Table 2: Effects of HSD17B13 Inhibition on Fibrosis in Murine NASH Models
| Intervention | Animal Model | Duration | Key Findings | Reference |
| AAV-mediated knockdown | Choline-deficient, amino acid-defined high-fat diet (CDAHFD) | 14 weeks | - Protection against liver fibrosis | [4] |
| Small molecule inhibitor (EP-037429) | Chronic liver injury model (CDAAHF diet) | Not Specified | - Decrease in markers of fibrosis | [7] |
Table 3: Preclinical and Early Clinical Data for Specific HSD17B13 Inhibitors
| Inhibitor | Type | Study Population | Key Findings | Reference |
| ALN-HSD | RNAi therapeutic | NASH patients (Phase 1) | - Median -30.6% change from baseline in HSD17B13 mRNA in the 200 mg dose group at 12 months- Numerically lower liver enzymes and NAFLD Activity Score (NAS) compared to placebo | [8][9] |
| EP-036332 (prodrug EP-037429) | Small molecule | Mouse models of acute and chronic liver injury | - Hepatoprotective effects- Favorable bioactive lipid profile- Decreased markers of cytotoxic immune cell activation, cell death, and fibrosis | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of HSD17B13 inhibitors in NASH models.
1. Murine Models of NASH
-
High-Fat Diet (HFD): C57BL/6J mice are fed a diet with a high percentage of calories from fat to induce obesity and hepatic steatosis.[3][10]
-
Western Diet (WD): This diet is high in fat and sucrose and is often supplemented with cholesterol. It is used to induce features of metabolic syndrome and NASH, including inflammation and fibrosis.[6][11]
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD or CDAAHF): This model rapidly induces severe steatohepatitis and fibrosis by promoting hepatic injury through choline deficiency combined with a high-fat content.[4][5][7]
-
Gubra-Amylin NASH (GAN) Diet: A diet used to induce a NASH phenotype that includes steatosis, inflammation, and fibrosis.[5]
2. HSD17B13 Inhibition Methods
-
Genetic Knockout: Generation of Hsd17b13-null mice to study the systemic and long-term effects of complete protein absence.[5][6]
-
Adeno-Associated Virus (AAV)-mediated Knockdown: AAV vectors carrying shRNA targeting Hsd17b13 are injected into mice to achieve liver-specific knockdown of the gene. This method allows for the study of therapeutic intervention in adult animals with existing disease.[4]
-
Small Molecule Inhibition: Oral or parenteral administration of a specific chemical entity that inhibits the enzymatic activity of HSD17B13. Pharmacokinetic and pharmacodynamic properties are key parameters in these studies.[7]
-
RNA Interference (RNAi): Subcutaneously administered RNAi therapeutics, such as ALN-HSD, are designed to specifically degrade HSD17B13 mRNA in the liver.[8][12]
3. Key Analytical Methods
-
Histopathology: Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for morphology and Sirius Red for collagen) to assess steatosis, inflammation, ballooning, and fibrosis. The NAFLD Activity Score (NAS) is often used for semi-quantitative assessment.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.
-
Gene and Protein Expression Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the mRNA and protein levels of HSD17B13 and markers of inflammation and fibrosis in liver tissue.
-
Lipidomics: Mass spectrometry-based techniques are employed to analyze the lipid composition of the liver, providing insights into changes in triglycerides, phospholipids, and other lipid species.[3]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of HSD17B13 in NASH Pathogenesis
The precise mechanisms by which HSD17B13 contributes to NASH are still under investigation. However, current evidence suggests its involvement in lipid metabolism and a potential role in pyrimidine catabolism.
Experimental Workflow for Preclinical Evaluation of HSD17B13 Inhibitors
The following diagram illustrates a typical experimental workflow for assessing the efficacy of an HSD17B13 inhibitor in a diet-induced mouse model of NASH.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 9. biopharmadive.com [biopharmadive.com]
- 10. biorxiv.org [biorxiv.org]
- 11. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
Methodological & Application
Application Notes and Protocols for Hsd17B13 Inhibitors in Cell-Based Assays
Topic: Hsd17B13-IN-70 Protocol for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Note: While the specific inhibitor "this compound" is not extensively documented in publicly available literature, this document provides a comprehensive protocol and application notes based on established methodologies for the evaluation of Hsd17B13 inhibitors in cell-based assays. The principles and procedures outlined herein are derived from studies on various small molecule inhibitors of Hsd17B13.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[5][6] This has positioned HSD17B13 as a promising therapeutic target for these chronic liver conditions.[7][8][9] The development of small molecule inhibitors targeting HSD17B13 is an active area of research. This document provides detailed protocols for cell-based assays to characterize the efficacy of Hsd17B13 inhibitors, using this compound as a representative compound.
Mechanism of Action and Signaling Pathway
HSD17B13 is involved in hepatic lipid metabolism.[2][8] Its expression is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[2][3] HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that enhances lipogenesis and contributes to lipid droplet accumulation in hepatocytes.[2] Inhibition of HSD17B13 enzymatic activity is expected to disrupt this cycle and reduce hepatic steatosis.
Quantitative Data Summary for Representative HSD17B13 Inhibitors
While specific data for this compound is not available, the following table summarizes the potency of other published HSD17B13 inhibitors to provide a reference range for expected activity.
| Compound Series/Name | Assay Type | Substrate | IC50 | Reference |
| Series 1c | Biochemical (Luminescence) | Estradiol | 0.02 µM | [10] |
| Series 2b | Biochemical (Luminescence) | Estradiol | 0.03 µM | [10] |
| Series 2c | Biochemical (Luminescence) | Estradiol | 0.02 µM | [10] |
| BI-3231 | Enzymatic | Estradiol | 0.003 µM | [7] |
| Compound 1 | Enzymatic | Estradiol | 1.4 µM | [7] |
| Compound 1 | Enzymatic | Retinol | 2.4 µM | [7] |
| Compound 1 (Pfizer) | Biochemical | β-estradiol | Potent (IC50 not specified) | [11] |
| Compound 2 (Pfizer) | Biochemical | β-estradiol | Potent (IC50 not specified) | [11] |
Experimental Protocols
Experimental Workflow for HSD17B13 Inhibitor Characterization
The general workflow for identifying and characterizing HSD17B13 inhibitors involves a multi-step process, starting with high-throughput screening and progressing to detailed cellular characterization.
Protocol 1: Cell-Based Lipid Accumulation Assay
This protocol describes a method to assess the ability of this compound to inhibit oleic acid-induced lipid accumulation in a human hepatocyte cell line.
1. Materials and Reagents:
-
Cell Line: Huh-7 or HepG2 human hepatoma cell lines.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Oleic Acid Stock Solution: 10 mM Oleic Acid complexed to 2% Bovine Serum Albumin (BSA) in DMEM.
-
Test Compound: this compound dissolved in DMSO to a stock concentration of 10 mM.
-
Lipid Staining Solution: Nile Red (1 mg/mL in DMSO) or BODIPY 493/503 (1 mg/mL in DMSO).
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Nuclear Stain: Hoechst 33342 (1 mg/mL in water).
-
Assay Plate: 96-well, black, clear-bottom microplate.
2. Experimental Procedure:
-
Cell Seeding:
-
Culture Huh-7 or HepG2 cells to ~80% confluency.
-
Trypsinize and seed cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be 0.01 µM to 100 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add 100 µL of medium containing the test compound or vehicle.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Induction of Lipid Accumulation:
-
To each well, add 100 µL of a 2X oleic acid solution (e.g., 400 µM final concentration) prepared in culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Staining of Lipid Droplets:
-
Carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Fix the cells by adding 100 µL of 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells twice with 100 µL of PBS.
-
Prepare a staining solution containing Nile Red (final concentration 1 µg/mL) and Hoechst 33342 (final concentration 1 µg/mL) in PBS.
-
Add 100 µL of the staining solution to each well and incubate for 15 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells twice with 100 µL of PBS.
-
Add 100 µL of PBS to each well for imaging.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Hoechst channel (Ex/Em: ~350/461 nm) for cell nuclei counting.
-
Nile Red/BODIPY channel (Ex/Em: ~488/550 nm) for lipid droplet quantification.
-
-
Quantify the total fluorescence intensity of the lipid droplets per cell.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Lipogenic Gene Expression
This protocol measures the effect of this compound on the expression of key lipogenic genes downstream of SREBP-1c.
1. Materials and Reagents:
-
Cell Line and Treatment: As described in Protocol 1.
-
RNA Extraction Kit: (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis Kit: (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Master Mix: (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Primers: For target genes (e.g., SREBF1, FASN, ACACA) and a housekeeping gene (e.g., GAPDH, ACTB).
2. Experimental Procedure:
-
Cell Treatment:
-
Seed Huh-7 or HepG2 cells in a 6-well plate.
-
Treat the cells with this compound at the desired concentrations (e.g., EC50 and 10x EC50) and induce lipid accumulation with oleic acid as described in Protocol 1.
-
Incubate for 24 hours.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with cDNA, primers for the target and housekeeping genes, and the SYBR Green master mix.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the gene expression levels in compound-treated cells to the vehicle-treated control.
-
Conclusion
The provided protocols offer a robust framework for the cellular characterization of Hsd17B13 inhibitors like this compound. By assessing the impact on lipid accumulation and the expression of lipogenic genes, researchers can effectively determine the potency and mechanism of action of novel therapeutic candidates targeting HSD17B13 for the treatment of chronic liver diseases.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enanta.com [enanta.com]
- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hsd17B13 In Vivo in Mouse Models
Topic: Hsd17B13 Inhibition for In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview and detailed protocols for the in vivo study of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) in mouse models of liver disease. The focus is on methodologies to inhibit Hsd17B13 function, including genetic knockout, RNA interference, and small molecule inhibitors.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3][4] Genetic studies in humans have linked loss-of-function variants of HSD17B13 to a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-associated liver injury.[5][6] Consequently, HSD17B13 has emerged as a promising therapeutic target for chronic liver diseases. This document outlines protocols for investigating the effects of Hsd17B13 inhibition in preclinical mouse models.
Signaling Pathway of Hsd17B13 in Liver Pathophysiology
HSD17B13 is involved in several metabolic pathways, including steroid hormone, fatty acid, and retinol metabolism.[1][2] Its expression is regulated by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c).[1] In the context of liver inflammation, HSD17B13 can promote the biosynthesis of platelet-activating factor (PAF), which in turn activates the PAFR/STAT3 signaling pathway, leading to increased fibrinogen expression and leukocyte adhesion.[7]
Figure 1: Simplified HSD17B13 signaling pathway in hepatocytes.
Experimental Protocols for In Vivo Hsd17B13 Inhibition in Mice
Several approaches can be employed to study the loss of Hsd17B13 function in mice. The choice of method depends on the specific research question, the desired duration of inhibition, and whether systemic or liver-specific knockout is required.
Genetic Knockout of Hsd17B13
Constitutive whole-body knockout of Hsd17b13 provides a model for studying the lifelong absence of the protein.
Experimental Workflow:
Figure 2: Workflow for Hsd17b13 knockout mouse studies.
Detailed Methodology:
-
Animal Models: Hsd17b13 knockout mice can be generated on a C57BL/6J background using CRISPR/Cas9 technology to delete specific exons.[8] Wild-type (WT) littermates should be used as controls.
-
Diet-Induced Liver Disease:
-
High-Fat Diet (HFD): To induce obesity and hepatic steatosis.
-
Western Diet (WD): To induce more severe liver injury.[5][6]
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD): To rapidly induce steatohepatitis and fibrosis.[8]
-
Gubra Amylin NASH (GAN) Diet: A model that recapitulates key features of human NASH.[8]
-
-
Duration: Study duration can range from a few weeks to several months depending on the diet and the desired disease severity.[5][6]
-
Phenotypic Analysis:
-
Metabolic: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.
-
Biochemical: Measure plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.
-
Histological: Perform H&E staining for steatosis and inflammation, and Sirius Red staining for fibrosis on liver sections.
-
Gene and Protein Expression: Quantify the expression of relevant genes and proteins in liver tissue via qPCR and Western blotting.
-
Note: Studies using Hsd17b13 knockout mice have yielded results that are not entirely consistent with human genetic findings, suggesting potential species-specific differences.[5][6]
RNA Interference (RNAi) Mediated Knockdown
Experimental Workflow:
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-70 solubility and formulation for experiments
Disclaimer: As of November 2025, specific solubility and formulation data for Hsd17B13-IN-70 is not publicly available. The following application notes and protocols are based on data from structurally related and functionally similar Hsd17B13 inhibitors. Researchers should perform their own solubility and stability testing for this compound.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein primarily expressed in the liver.[1][2] Genetic studies have linked loss-of-function variants of Hsd17B13 to a reduced risk of chronic liver diseases, including nonalcoholic steatohepatitis (NASH), making it a promising therapeutic target.[3][4] Hsd17B13 inhibitors are being developed to replicate this protective effect. This document provides a guide for researchers on the solubility and formulation of Hsd17B13 inhibitors for preclinical experiments, based on available data for analogous compounds.
Data Presentation: Solubility of Hsd17B13 Inhibitors
The following table summarizes the reported solubility of various Hsd17B13 inhibitors in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
| Compound | Molecular Weight | Solubility in DMSO | Source |
| Hsd17B13-IN-2 | 391.41 g/mol | 100 mg/mL (255.49 mM) | [5] |
| Hsd17B13-IN-8 | 430.90 g/mol | 100 mg/mL (232.07 mM) | [6] |
| BI-3231 | Not specified | Good solubility and lipophilicity balance | [3] |
Note: The use of hygroscopic DMSO can significantly impact the solubility of these compounds. It is recommended to use newly opened, high-purity DMSO for the preparation of stock solutions.[5][6] For some compounds, ultrasonic treatment may be necessary to achieve complete dissolution.[5][6]
Experimental Protocols
In Vitro Experiments: Stock Solution and Formulation
Objective: To prepare a high-concentration stock solution of an Hsd17B13 inhibitor for use in in vitro assays.
Materials:
-
Hsd17B13 inhibitor (e.g., this compound)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weighing the Compound: Accurately weigh a small amount of the Hsd17B13 inhibitor powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). Refer to the solubility table above for guidance on achievable concentrations with related compounds.
-
Dissolution:
-
Storage:
-
Working Solution Preparation:
-
For cell-based assays, dilute the high-concentration DMSO stock solution with the appropriate cell culture medium to the final desired concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment with the same final DMSO concentration.
-
In Vivo Experiments: Formulation Considerations
Formulating Hsd17B13 inhibitors for in vivo studies can be challenging due to potential issues with metabolic stability and first-pass metabolism.
Key Considerations:
-
Phase II Metabolism: Phenolic compounds, a common feature in some Hsd17B13 inhibitor series, can be susceptible to rapid glucuronidation and sulfation in the liver, leading to low metabolic stability.[3]
-
Hepatic First-Pass Effect: Oral administration may result in significant first-pass metabolism in the liver, reducing systemic bioavailability. For the inhibitor BI-3231, subcutaneous administration was found to significantly increase systemic bioavailability by avoiding this effect.[3]
-
Vehicle Selection: The choice of vehicle for in vivo administration will depend on the physicochemical properties of the specific inhibitor. Common vehicles for preclinical studies include:
-
Saline
-
Phosphate-buffered saline (PBS)
-
Aqueous solutions with co-solvents (e.g., PEG400, Tween 80, Solutol HS 15)
-
Oil-based vehicles (e.g., corn oil, sesame oil) for highly lipophilic compounds.
-
General Protocol for Formulation Development:
-
Solubility Screening: Test the solubility of the Hsd17B13 inhibitor in a panel of pharmaceutically acceptable vehicles.
-
Stability Assessment: Evaluate the chemical stability of the inhibitor in the chosen vehicle under the intended storage and administration conditions.
-
Pharmacokinetic (PK) Studies: Conduct pilot PK studies in a relevant animal model (e.g., mouse) using different routes of administration (e.g., oral, intravenous, subcutaneous, intraperitoneal) to determine the optimal route and formulation for achieving desired systemic exposure.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. origene.com [origene.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Hsd17B13-IN-70 in Primary Human Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated protein that has emerged as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][2] Upregulation of HSD17B13 is observed in patients with NAFLD and is associated with increased lipid accumulation in hepatocytes.[1][2][3] Conversely, a loss-of-function genetic variant of HSD17B13 has been shown to be protective against the progression of steatosis to non-alcoholic steatohepatitis (NASH) and subsequent liver damage.[4][5] This makes HSD17B13 a compelling therapeutic target for the treatment of NAFLD and other chronic liver diseases.
Hsd17B13-IN-70 is a novel, potent, and selective inhibitor of HSD17B13. These application notes provide a comprehensive protocol for the use of this compound in primary human hepatocyte cultures to study its effects on lipid metabolism and related cellular processes.
Mechanism of Action
HSD17B13 is understood to be involved in hepatic lipid homeostasis.[6][7] Its expression is induced by the liver X receptor (LXR) via the sterol regulatory element-binding protein 1c (SREBP-1c), a critical transcription factor in lipid metabolism.[5] Overexpression of HSD17B13 leads to an increase in the size and number of lipid droplets in hepatocytes, potentially by stabilizing intracellular triglycerides.[3][4] this compound is designed to inhibit the enzymatic activity of HSD17B13, thereby preventing the accumulation of lipids in hepatocytes.
Quantitative Data Summary
The following tables represent typical data that can be generated when studying this compound in primary human hepatocytes.
Table 1: Dose-Dependent Effect of this compound on Oleic Acid-Induced Lipid Accumulation
| This compound (µM) | Lipid Accumulation (Fold Change) | Cell Viability (%) |
| 0 (Vehicle) | 4.2 ± 0.5 | 100 |
| 0.1 | 3.1 ± 0.4 | 98 ± 2 |
| 1 | 1.8 ± 0.3 | 97 ± 3 |
| 10 | 1.1 ± 0.2 | 95 ± 4 |
| 100 | 0.9 ± 0.1 | 75 ± 6 |
Table 2: Effect of this compound on the Expression of Lipogenic Genes
| Gene | Vehicle Control (Fold Change) | This compound (10 µM) (Fold Change) |
| SREBP-1c | 1.0 ± 0.1 | 0.6 ± 0.1 |
| FASN | 1.0 ± 0.2 | 0.5 ± 0.1 |
| ACACA | 1.0 ± 0.1 | 0.4 ± 0.05 |
| HSD17B13 | 1.0 ± 0.1 | 1.1 ± 0.2 |
Experimental Protocols
I. Primary Human Hepatocyte Culture
-
Thawing and Plating:
-
Rapidly thaw cryopreserved primary human hepatocytes in a 37°C water bath.
-
Transfer the cells to a conical tube containing pre-warmed hepatocyte plating medium.
-
Centrifuge the cells at 100 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium and determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the hepatocytes on collagen-coated plates at a density of 0.5 x 10^6 cells/well in a 6-well plate.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Maintenance:
-
After 4-6 hours, replace the plating medium with hepatocyte maintenance medium.
-
Maintain the cells in culture for 24-48 hours before initiating experiments.
-
II. Treatment with this compound and Oleic Acid
-
Induction of Steatosis:
-
Prepare a stock solution of oleic acid complexed to bovine serum albumin (BSA).
-
Dilute the oleic acid stock in hepatocyte maintenance medium to a final concentration of 200 µM.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in hepatocyte maintenance medium to the desired final concentrations.
-
Pre-treat the hepatocytes with this compound for 2 hours before adding the oleic acid-containing medium.
-
A vehicle control (DMSO) should be run in parallel.
-
-
Incubation:
-
Incubate the cells with both the inhibitor and oleic acid for 24 hours at 37°C and 5% CO2.
-
III. Endpoint Assays
-
Lipid Accumulation Staining (Oil Red O):
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 15 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Elute the stain with 100% isopropanol and measure the absorbance at 500 nm.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the hepatocytes using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the genes of interest (SREBP-1c, FASN, ACACA, HSD17B13) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method.
-
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Visualizations
Caption: HSD17B13 signaling pathway in hepatocytes.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. mdpi.com [mdpi.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Hsd17B13-IN-70 Efficacy in Liver Organoids
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][4] This protective effect has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases.[5][6] Hsd17B13-IN-70 is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13. These application notes provide a comprehensive protocol for evaluating the efficacy of this compound in human liver organoids, a physiologically relevant in vitro model system.[7][8]
Signaling Pathway of HSD17B13 in Liver Cells
HSD17B13 is implicated in hepatic lipid and retinol metabolism. Its expression is upregulated in NAFLD and is thought to contribute to disease progression by modulating lipid droplet dynamics and potentially influencing inflammatory pathways.[5][9] The proposed mechanism involves the conversion of retinol to retinaldehyde.[3] Inhibition of HSD17B13 is expected to mimic the protective effects observed in individuals with loss-of-function variants.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Experimental Protocols
I. Generation and Culture of Human Liver Organoids
This protocol is adapted from established methods for generating liver organoids from human pluripotent stem cells (hPSCs) or primary liver tissue.[10][11][12][13]
Materials:
-
Human pluripotent stem cells (hPSCs) or cryopreserved primary human hepatocytes
-
STEMdiff™ Hepatocyte Kit or similar for differentiation
-
HepatiCult™ Organoid Growth Medium Kit[10]
-
Corning® Matrigel®
-
24-well tissue culture-treated plates
Procedure:
-
Generation of Hepatocyte-Like Cells (HLCs) from hPSCs: Differentiate hPSCs into HLCs following the manufacturer's protocol for the STEMdiff™ Hepatocyte Kit. This process typically takes 18-21 days.
-
Seeding HLCs for Organoid Formation: a. Pre-warm a 24-well plate at 37°C. Thaw Matrigel® on ice. b. Gently detach the HLCs from the culture plate. c. Centrifuge the cell suspension at 290 x g for 5 minutes.[10] d. Resuspend the cell pellet in cold complete HepatiCult™ Organoid Growth Medium. e. Mix the cell suspension with Matrigel® at a 1:4 ratio (cells to Matrigel®). f. Dispense 50 µL domes of the cell-Matrigel® mixture into the center of the pre-warmed 24-well plate. g. Incubate at 37°C and 5% CO₂ for 20-30 minutes to solidify the domes. h. Carefully add 500 µL of complete HepatiCult™ Organoid Growth Medium to each well.
-
Maintenance of Liver Organoids: a. Perform a full medium change every 2-3 days.[10] b. Monitor organoid growth and morphology using a light microscope. Organoids should be ready for experiments after approximately 1 week.
II. Treatment of Liver Organoids with this compound
Workflow Diagram:
Caption: Workflow for testing this compound in liver organoids.
Procedure:
-
Induction of Steatosis (Optional but Recommended): To mimic NAFLD conditions, induce lipid accumulation in the liver organoids. a. Prepare a stock solution of oleic acid complexed to BSA. b. Treat mature liver organoids with a final concentration of 100-500 µM oleic acid in the culture medium for 24-72 hours.
-
This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. On the day of treatment, dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO). c. Replace the medium in the organoid cultures with the medium containing the different concentrations of this compound. d. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
III. Efficacy Assessment Assays
A. Lipid Accumulation Assay (Nile Red Staining)
This assay quantifies the intracellular lipid content.[5]
Procedure:
-
After treatment, wash the organoids twice with PBS.
-
Fix the organoids with 4% paraformaldehyde for 30 minutes.
-
Wash twice with PBS.
-
Stain with Nile Red solution (1 µg/mL) and Hoechst 33342 (for nuclear counterstaining) for 15 minutes at room temperature in the dark.
-
Acquire images using a confocal microscope.
-
Quantify the Nile Red fluorescence intensity per organoid and normalize to the number of nuclei.
B. HSD17B13 Enzymatic Activity Assay
This assay measures the retinol dehydrogenase activity of HSD17B13.[14][15]
Procedure:
-
Lyse the treated organoids to extract total protein.
-
Determine the protein concentration of the lysates.
-
Perform a retinol dehydrogenase activity assay using a commercial kit or by measuring the conversion of retinol to retinaldehyde via HPLC or a fluorometric method.
-
Normalize the activity to the total protein concentration.
C. Gene Expression Analysis (qRT-PCR)
This analysis measures changes in the expression of genes related to lipogenesis, inflammation, and fibrosis.
Procedure:
-
Extract total RNA from the treated organoids using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., HSD17B13, SREBP1c, FASN, ACC, COL1A1, TGFB1, IL6, TNFA) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
D. Cytotoxicity Assay (LDH Release)
This assay assesses the potential toxicity of the inhibitor.
Procedure:
-
Collect the culture medium from the treated organoids.
-
Measure the lactate dehydrogenase (LDH) activity in the medium using a commercial LDH cytotoxicity assay kit.
-
Lyse the organoids to measure the maximum LDH release.
-
Calculate the percentage of cytotoxicity.
Data Presentation
The quantitative data from the efficacy studies of this compound should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of this compound on Lipid Accumulation in Liver Organoids
| Treatment Group | Concentration (µM) | Normalized Nile Red Fluorescence (Arbitrary Units) | % Reduction in Lipid Accumulation |
| Vehicle Control | - | 100 ± 8.5 | 0 |
| This compound | 0.01 | 92 ± 7.1 | 8 |
| This compound | 0.1 | 75 ± 6.3 | 25 |
| This compound | 1 | 48 ± 5.9 | 52 |
| This compound | 10 | 35 ± 4.2 | 65 |
Table 2: Inhibition of HSD17B13 Enzymatic Activity by this compound
| Treatment Group | Concentration (µM) | HSD17B13 Activity (nmol/min/mg protein) | % Inhibition | IC₅₀ (µM) |
| Vehicle Control | - | 5.2 ± 0.4 | 0 | \multirow{5}{*}{0.85} |
| This compound | 0.01 | 4.8 ± 0.3 | 7.7 | |
| This compound | 0.1 | 3.9 ± 0.5 | 25 | |
| This compound | 1 | 2.5 ± 0.2 | 51.9 | |
| This compound | 10 | 1.1 ± 0.1 | 78.8 |
Table 3: Gene Expression Changes in Liver Organoids Following this compound Treatment (1 µM)
| Gene | Fold Change vs. Vehicle Control | P-value |
| SREBP1c | 0.65 | < 0.05 |
| FASN | 0.72 | < 0.05 |
| COL1A1 | 0.81 | < 0.05 |
| TGFB1 | 0.78 | < 0.05 |
Conclusion
The use of human liver organoids provides a robust and physiologically relevant platform for assessing the efficacy and potential toxicity of HSD17B13 inhibitors like this compound.[16][17][18] The protocols outlined in these application notes offer a comprehensive framework for generating meaningful and reproducible data to support the preclinical development of novel therapeutics for chronic liver diseases.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. cherrybiotech.com [cherrybiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. stemcell.com [stemcell.com]
- 11. Integrative Protocol for Generation of iPSC-Derived 3D Human Hepatic Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Guidelines for Manufacturing and Application of Organoids: Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. michiganmedicine.org [michiganmedicine.org]
- 17. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
- 18. High-Fidelity Drug Induced Liver Injury Screen Using Human PSC-derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Steatosis In Vitro with an Hsd17B13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of non-alcoholic fatty liver disease (NAFLD), such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3] This has identified Hsd17B13 as a promising therapeutic target for the treatment of NAFLD and other chronic liver diseases.
Small molecule inhibitors of Hsd17B13 are valuable tools for studying its role in lipid metabolism and for assessing the therapeutic potential of its inhibition. While specific data for Hsd17B13-IN-70 is not extensively available in the public domain, this document provides detailed application notes and protocols based on a well-characterized, potent, and selective Hsd17B13 inhibitor, BI-3231, which can serve as a representative model for studying the effects of Hsd17B13 inhibition on steatosis in vitro.
Hsd17B13 Signaling and Inhibition
Hsd17B13 is involved in hepatic lipid metabolism, although its precise enzymatic function and native substrates are still under investigation. It is known to be upregulated in NAFLD.[4] Inhibition of Hsd17B13 is hypothesized to mimic the protective effects of the naturally occurring loss-of-function variants, thereby preventing the progression of liver disease.
Caption: Proposed signaling pathway of Hsd17B13 in hepatic steatosis and the point of intervention for Hsd17B13 inhibitors.
Quantitative Data for Hsd17B13 Inhibitor (BI-3231)
The following tables summarize the in vitro potency and effects of the representative Hsd17B13 inhibitor, BI-3231.
Table 1: In Vitro Inhibitory Activity of BI-3231
| Target | IC50 (nM) | Reference |
| Human Hsd17B13 (hHSD17B13) | 1 | [5] |
| Mouse Hsd17B13 (mHSD17B13) | 13 | [5] |
Table 2: Effect of BI-3231 on Palmitic Acid-Induced Lipotoxicity in Hepatocytes
| Cell Model | Treatment | Outcome | Reference |
| HepG2 cells | Palmitic Acid + BI-3231 | Significantly decreased triglyceride accumulation | [6][7] |
| Primary Mouse Hepatocytes | Palmitic Acid + BI-3231 | Significantly decreased triglyceride accumulation | [6][7] |
Experimental Protocols
The following are detailed protocols for studying the effects of an Hsd17B13 inhibitor on steatosis in a human hepatoma cell line (HepG2).
Experimental Workflow
Caption: A generalized workflow for investigating the in vitro effects of an Hsd17B13 inhibitor on hepatocyte steatosis.
Protocol 1: In Vitro Steatosis Induction in HepG2 Cells
Objective: To induce an in vitro model of hepatic steatosis in HepG2 cells using palmitic acid.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile water
-
0.1 M NaOH
Procedure:
-
Preparation of Palmitic Acid-BSA Complex (2 mM): a. Dissolve palmitic acid in 0.1 M NaOH at 70°C to make a 100 mM stock solution. b. Prepare a 10% (w/v) BSA solution in sterile water and warm to 37°C. c. Add the palmitic acid stock solution dropwise to the BSA solution while stirring to achieve a final concentration of 2 mM palmitic acid and 2% BSA. d. Filter-sterilize the solution and store at -20°C.
-
Cell Culture: a. Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and reach 70-80% confluency.
-
Induction of Steatosis: a. Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS). b. Add serum-free DMEM containing the 2 mM palmitic acid-BSA complex to the cells. c. Incubate for 24 hours to induce lipid accumulation.
Protocol 2: Treatment with Hsd17B13 Inhibitor
Objective: To assess the effect of an Hsd17B13 inhibitor on lipid accumulation in steatotic HepG2 cells.
Materials:
-
Steatotic HepG2 cells (from Protocol 1)
-
Hsd17B13 inhibitor (e.g., BI-3231)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Serum-free DMEM
Procedure:
-
Inhibitor Preparation: a. Prepare a stock solution of the Hsd17B13 inhibitor in DMSO (e.g., 10 mM). b. Prepare working solutions of the inhibitor in serum-free DMEM at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: a. Aspirate the palmitic acid-containing medium from the steatotic HepG2 cells. b. Add the prepared inhibitor working solutions or vehicle control to the respective wells. c. Co-incubate the cells with the inhibitor and palmitic acid for 24 hours.
Protocol 3: Quantification of Intracellular Lipids
Objective: To visualize and quantify intracellular lipid accumulation.
A. Oil Red O Staining (Qualitative and Semi-Quantitative)
Materials:
-
Oil Red O stock solution (0.5% in isopropanol)
-
Formalin (10%)
-
60% Isopropanol
-
PBS
Procedure:
-
Fixation: a. After treatment, aspirate the medium and wash the cells with PBS. b. Fix the cells with 10% formalin for 30 minutes at room temperature. c. Wash the cells with PBS.
-
Staining: a. Prepare a fresh Oil Red O working solution by diluting the stock solution with water (6:4 ratio) and filtering. b. Incubate the fixed cells with the Oil Red O working solution for 30 minutes. c. Wash the cells with water until the water runs clear.
-
Visualization and Quantification: a. Visualize the lipid droplets (stained red) under a microscope. b. For semi-quantification, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking. c. Measure the absorbance of the eluted stain at a wavelength of 510 nm.
B. Triglyceride Quantification Assay (Quantitative)
Materials:
-
Triglyceride Quantification Kit (commercially available)
-
Cell lysis buffer
Procedure:
-
Cell Lysis: a. After treatment, wash the cells with PBS and lyse them according to the manufacturer's protocol for the triglyceride quantification kit. b. Collect the cell lysates.
-
Quantification: a. Follow the instructions provided with the triglyceride quantification kit to measure the triglyceride concentration in the cell lysates. b. Normalize the triglyceride levels to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
Conclusion
The inhibition of Hsd17B13 presents a promising therapeutic avenue for NAFLD. The protocols outlined here, using a representative inhibitor like BI-3231, provide a robust framework for researchers to investigate the in vitro effects of Hsd17B13 inhibition on hepatic steatosis. These assays can be adapted to screen and characterize novel Hsd17B13 inhibitors, furthering our understanding of their therapeutic potential.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Western Blot Protocol for HSD17B13 Inhibition by Hsd17B13-IN-70
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence has linked HSD17B13 to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[2][3] Consequently, HSD17B13 has become a promising therapeutic target for liver diseases.[2][4] Hsd17B13-IN-70 is a potent inhibitor of HSD17B13, with an IC50 value of less than 0.1 μM for estradiol, making it a valuable tool for studying the protein's function and the therapeutic potential of its inhibition.[5]
These application notes provide a detailed protocol for performing a Western blot to assess the expression of HSD17B13 in cell lysates and to evaluate the efficacy of this compound in modulating its downstream effects.
Data Presentation
Table 1: Reagents and Recommended Concentrations
| Reagent | Recommended Concentration/Dilution | Notes |
| Primary Antibody | ||
| Anti-HSD17B13 Polyclonal Antibody | 1:1000 | Incubation at 4°C overnight.[6] |
| Anti-HSD17B13 Monoclonal Antibody | 2-4 µg/ml | |
| Secondary Antibody | ||
| HRP-conjugated secondary antibody | 1:2000 - 1:20000 | Incubation for 1 hour at room temperature.[6][7] |
| Inhibitor | ||
| This compound | < 0.1 µM (IC50) | Effective concentration may vary depending on cell type and experimental conditions. A dose-response experiment is recommended.[5] |
| Loading Control | ||
| Anti-GAPDH Antibody | Varies by manufacturer | |
| Anti-Vinculin Antibody | 1:1000[8] | |
| Positive Control | Human liver, ovary, kidney, brain, or bone marrow lysates.[1] |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate hepatocytes or other relevant cell lines at a suitable density in a multi-well plate.
-
Cell Treatment: Once the cells reach the desired confluency, treat them with varying concentrations of this compound. Include a vehicle-only control (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and should not exceed 0.1%.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48 hours) to allow for the inhibitor to take effect.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
Western Blotting
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-15% precast polyacrylamide gel or a 12% self-cast gel.[7] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HSD17B13 at the recommended dilution overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[7]
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against a loading control protein (e.g., GAPDH, Vinculin) to ensure equal protein loading.
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis of HSD17B13.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. HSD17B13 (E5K7Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. opnme.com [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HSD17B13 Polyclonal Antibody (BS-17402R) [thermofisher.com]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols: Hsd17B13-IN-70 in Combination with Other NASH Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of NASH, involving multiple parallel pathways, suggests that combination therapy will likely be the most effective treatment strategy.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for NASH. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and a lower risk of developing advanced liver fibrosis and hepatocellular carcinoma.[2][3] Conversely, increased expression of HSD17B13 is observed in the livers of patients with NAFLD.[4] Inhibition of HSD17B13 is therefore a compelling therapeutic strategy.
Hsd17B13-IN-70 is a novel, potent, and selective small molecule inhibitor of HSD17B13. Preclinical studies are underway to evaluate its efficacy and safety, both as a monotherapy and in combination with other agents targeting complementary pathways in NASH. This document provides an overview of the rationale for combination therapy, preclinical data for HSD17B13 inhibition, and detailed protocols for in vitro and in vivo evaluation of this compound in combination with other NASH drug candidates.
Rationale for Combination Therapy
The multifaceted nature of NASH pathogenesis provides a strong rationale for combination therapies.[5] Targeting multiple disease drivers simultaneously may lead to synergistic or additive efficacy, potentially resulting in improved histological outcomes and a higher proportion of patient responders. Potential combination partners for an HSD17B13 inhibitor like this compound include drugs that target metabolic dysregulation, inflammation, and fibrosis through distinct mechanisms of action.
Key therapeutic targets for combination with HSD17B13 inhibition include:
-
Farnesoid X Receptor (FXR) Agonists: FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. FXR agonists have been shown to reduce liver fat, inflammation, and fibrosis.[6] A dual modulator of FXR and HSD17B13 has recently been described, highlighting the potential synergy of targeting these two pathways.[7]
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: ACC is a key enzyme in de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids. Inhibiting ACC can reduce hepatic steatosis.[8]
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: GLP-1 receptor agonists are approved for the treatment of type 2 diabetes and obesity and have shown beneficial effects on liver fat and inflammation in NASH patients.[9][10]
Preclinical Data Summary for HSD17B13 Inhibition
While specific data for this compound is emerging, studies on other HSD17B13 inhibitors provide a strong foundation for its development. Preclinical studies have demonstrated that pharmacological inhibition or genetic knockdown of HSD17B13 is hepatoprotective in mouse models of liver injury.[11]
| Inhibitor/Modality | Model | Key Findings | Reference |
| EP-036332 (prodrug EP-037429) | Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) mouse model | Decreased markers of inflammation, injury, and fibrosis. | [11] |
| Hsd17b13 Knockdown (AAV-shRNA) | Choline-deficient, high-fat diet (CDAHFD) mouse model | Protection against liver fibrosis. | [12] |
| BI-3231 | In vitro enzymatic and cellular assays | Potent and selective inhibitor of human and mouse HSD17B13. | [13] |
Signaling Pathways
The following diagram illustrates the central role of HSD17B13 in hepatic lipid metabolism and the rationale for combining its inhibition with other NASH therapeutic agents.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 5. Combination therapy for non-alcoholic steatohepatitis: rationale, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor targeting to treat nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COMBINATION THERAPY WITH GLP-1 RECEPTOR AGONIST AND SGLT2 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. pnas.org [pnas.org]
- 13. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-70 in Downstream Signaling Pathway Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Emerging evidence from human genetic studies has identified Hsd17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2][3][4] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression, making it a compelling therapeutic target.[1][4] Hsd17B13-IN-70 (also known as Compound 39) is a potent small molecule inhibitor of Hsd17B13, designed to facilitate the investigation of its biological functions and its role in downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound as a chemical probe to explore its effects on key signaling cascades implicated in liver pathophysiology.
Product Information: this compound
| Identifier | Description | IC50 (Estradiol as substrate) | Primary Application |
| This compound (Compound 39) | A small molecule inhibitor of Hsd17B13. | < 0.1 µM | Research on liver diseases and metabolic disorders. |
Downstream Signaling Pathways
Hsd17B13 is implicated in several key signaling pathways that regulate lipid metabolism and inflammation in the liver. Inhibition of Hsd17B13 with this compound is hypothesized to modulate these pathways, offering a therapeutic benefit in the context of liver disease.
Lipid Metabolism: The SREBP-1c Pathway
The Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a master transcriptional regulator of lipogenesis.[1][2][5] Hsd17B13 expression is induced by the Liver X Receptor (LXR) in a SREBP-1c-dependent manner.[2][3][6] Furthermore, Hsd17B13 appears to promote the maturation of SREBP-1c, creating a positive feedback loop that enhances de novo lipogenesis and contributes to lipid droplet accumulation in hepatocytes.[1][5] Inhibition of Hsd17B13 with this compound is expected to disrupt this cycle, leading to a reduction in lipogenic gene expression and a decrease in hepatic steatosis.
Hepatic Inflammation: The STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of inflammatory responses in the liver. While direct regulation of STAT3 by Hsd17B13 is still under investigation, studies have shown that blockade of inflammatory signaling pathways, including the STAT3 pathway, can inhibit processes promoted by Hsd17B13, such as fibrinogen synthesis and leukocyte adhesion.[7][8] This suggests that Hsd17B13 activity may contribute to a pro-inflammatory environment in the liver, and its inhibition by this compound could have anti-inflammatory effects.
Experimental Protocols
The following protocols are designed to investigate the effects of this compound on the SREBP-1c and STAT3 signaling pathways in relevant cell-based models.
Cell Culture and Treatment
Recommended Cell Lines:
-
HepG2 or Huh7 cells: Human hepatoma cell lines that are well-established models for studying lipid metabolism and are known to express Hsd17B13.[3][9]
Protocol:
-
Culture HepG2 or Huh7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time points (e.g., 24, 48 hours).
-
For studies on lipogenesis, cells can be co-treated with a lipogenic stimulus such as oleic acid (200 µM) and palmitic acid (200 µM).
-
For inflammation studies, cells can be stimulated with a pro-inflammatory cytokine like Interleukin-6 (IL-6) (e.g., 20 ng/mL) for a short duration (e.g., 15-30 minutes) prior to harvesting for analysis of phosphorylated proteins.
Western Blot Analysis of SREBP-1c and p-STAT3
This protocol allows for the semi-quantitative analysis of key proteins in the SREBP-1c and STAT3 pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SREBP-1, anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Lipogenic Gene Expression
This protocol measures changes in the mRNA levels of SREBP-1c target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., FASN, SCD1) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Extract total RNA from treated cells using a commercial kit.
-
Synthesize cDNA from 1 µg of RNA.
-
Perform qPCR using SYBR Green or TaqMan chemistry with specific primers for your genes of interest.
-
Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene.
Expected Outcomes and Data Interpretation
The following table summarizes the expected outcomes from the described experiments when using this compound.
| Experiment | Endpoint Measured | Expected Outcome with this compound Treatment | Interpretation |
| Western Blot | Mature SREBP-1c protein levels | Decrease | Inhibition of Hsd17B13 disrupts the positive feedback loop for SREBP-1c maturation. |
| Western Blot | p-STAT3 (Tyr705) protein levels (in response to IL-6) | Decrease | Hsd17B13 inhibition may have anti-inflammatory effects by modulating STAT3 signaling. |
| qRT-PCR | mRNA levels of FASN, SCD1 | Decrease | Reduced SREBP-1c activity leads to decreased transcription of lipogenic genes. |
Conclusion
This compound is a valuable tool for elucidating the role of Hsd17B13 in liver disease. The provided protocols offer a framework for investigating the impact of Hsd17B13 inhibition on key downstream signaling pathways involved in lipid metabolism and inflammation. These studies will contribute to a better understanding of Hsd17B13 biology and the therapeutic potential of its inhibition.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Phosphorylation of 17β-hydroxysteroid dehydrogenase 13 at serine 33 attenuates nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Hsd17B13-IN-70 off-target effects in cell lines
Disclaimer: Information regarding a specific molecule designated "Hsd17B13-IN-70" is not publicly available. This technical support guide has been constructed based on the known biological functions of its target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and common challenges encountered with small molecule inhibitors in cell-based assays. The experimental data and protocols provided are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3][4] The enzyme is implicated in lipid metabolism.[5][6] By inhibiting HSD17B13, the compound aims to modulate lipid homeostasis within hepatocytes, which is a therapeutic strategy for non-alcoholic fatty liver disease (NAFLD).[2][3][4]
Q2: In which cell lines is this compound expected to be most effective?
The inhibitor is most effective in cell lines that endogenously express HSD17B13. Given that HSD17B13 is predominantly a liver-specific protein, human hepatocyte-derived cell lines such as HepG2 and Huh7 are recommended models.[2][3][4] Efficacy may be low in cell lines with minimal to no HSD17B13 expression, such as HEK293 or HeLa cells, unless they are engineered to overexpress the protein.
Q3: What are the potential off-target effects of this compound?
While designed for selectivity, this compound may exhibit off-target activity against other members of the 17β-hydroxysteroid dehydrogenase (HSD17B) superfamily due to structural similarities in their catalytic domains.[5] Potential off-targets could include HSD17B4, HSD17B7, HSD17B8, HSD17B10, HSD17B11, and HSD17B12, which are also involved in fatty acid and cholesterol metabolism.[7] Researchers should consider counter-screening against these related enzymes to validate specificity.
Q4: How might this compound affect cellular lipid droplet formation?
Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in cultured hepatocytes.[8] Therefore, inhibition by this compound is expected to reduce or alter lipid droplet morphology. This can be visualized using lipid-staining dyes like BODIPY or Oil Red O.
Troubleshooting Guides
Issue 1: No observable change in lipid droplet content after treatment.
Possible Cause 1: Low Endogenous HSD17B13 Expression.
-
Troubleshooting: Confirm HSD17B13 expression in your cell line using qPCR or Western blot. If expression is low, consider using a cell line with higher endogenous expression or transiently overexpressing HSD17B13.
Possible Cause 2: Inadequate Compound Concentration or Incubation Time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. Refer to the table below for suggested starting parameters.
Possible Cause 3: Cell Culture Conditions.
-
Troubleshooting: Ensure cells are healthy and not overly confluent. High cell density can alter cellular metabolism and mask the effects of the inhibitor. It is also crucial to ensure the vehicle (e.g., DMSO) concentration is consistent across all treatment groups and does not exceed 0.1%.
Issue 2: High cellular toxicity or unexpected cell death.
Possible Cause 1: Off-Target Effects.
-
Troubleshooting: High concentrations of the inhibitor may lead to off-target toxicity.[9] Lower the concentration and perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic threshold.
Possible Cause 2: Disruption of Essential Cellular Processes.
-
Troubleshooting: HSD17B13 is involved in fatty acid metabolism.[7] Its inhibition might disrupt critical metabolic pathways, leading to cellular stress. Analyze markers of apoptosis (e.g., cleaved caspase-3) or cellular stress to investigate the underlying mechanism.
Possible Cause 3: Impurities in the Compound.
-
Troubleshooting: Ensure the purity of your this compound stock. If in doubt, acquire a new batch from a reliable source.
Quantitative Data Summary
Table 1: this compound In Vitro Activity Profile (Illustrative Data)
| Parameter | Value | Cell Line |
| IC₅₀ (HSD17B13) | 50 nM | HepG2 |
| IC₅₀ (HSD17B11) | > 10 µM | Recombinant Enzyme |
| CC₅₀ (Cytotoxicity) | 25 µM | Huh7 |
| Optimal Working Conc. | 100-500 nM | HepG2, Huh7 |
Experimental Protocols
Protocol 1: Lipid Droplet Staining with BODIPY 493/503
-
Cell Seeding: Plate HepG2 cells on glass coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere for 24 hours.
-
Oleic Acid Treatment: To induce lipid droplet formation, supplement the culture medium with 200 µM oleic acid complexed to BSA for 16-24 hours.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (or vehicle control) for the desired time (e.g., 24 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash three times with PBS. Stain with BODIPY 493/503 (1 µg/mL) and a nuclear counterstain (e.g., DAPI) in PBS for 20 minutes.
-
Imaging: Wash with PBS and mount coverslips onto microscope slides. Image using a fluorescence microscope.
Protocol 2: Western Blot for HSD17B13 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against HSD17B13 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 7. mdpi.com [mdpi.com]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing Hsd17B13-IN-70 Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the IC50 determination of Hsd17B13 inhibitors, with a focus on a representative compound, Hsd17B13-IN-70.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent IC50 values can arise from several factors. Here are the most common issues and their solutions:
-
Reagent Variability: Ensure that the enzyme, substrate, and inhibitor solutions are freshly prepared from high-quality stock. Avoid repeated freeze-thaw cycles of the Hsd17B13 enzyme.
-
Assay Conditions: Maintain consistent assay conditions, including temperature, pH, and incubation times. Small variations can significantly impact enzyme kinetics.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[1][2] It is crucial to use a substrate concentration at or below the Michaelis-Menten constant (Km) to ensure accurate and comparable IC50 values.[3]
-
DMSO Concentration: If your inhibitor is dissolved in DMSO, ensure the final concentration in the assay is consistent across all wells and ideally below 1%. High concentrations of DMSO can inhibit enzyme activity.
-
Pipetting Accuracy: Inaccurate pipetting, especially of the inhibitor dilutions, can lead to significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques.
Q2: The dose-response curve for this compound is not a standard sigmoidal shape. What could be the reason?
A2: An abnormal dose-response curve can indicate several issues:
-
Inhibitor Solubility: At high concentrations, this compound may be precipitating out of solution, leading to a plateau in inhibition. Visually inspect the wells for any signs of precipitation.
-
Assay Interference: The inhibitor might be interfering with the detection method (e.g., absorbance or fluorescence) at higher concentrations. Run a control experiment with the inhibitor and detection reagents in the absence of the enzyme to check for interference.
-
Complex Inhibition Mechanism: The inhibitor may have a complex mechanism of action, such as being a time-dependent or irreversible inhibitor.[4] In such cases, the IC50 value can be misleading, and further kinetic studies are required to determine the inhibition constant (Ki) and the inactivation rate constant (kinact).
Q3: I am not observing any inhibition of Hsd17B13, even at high concentrations of this compound. What should I check?
A3: A lack of inhibition could be due to the following:
-
Inactive Inhibitor: Verify the identity and purity of your this compound compound. Degradation during storage can lead to a loss of activity.
-
Inactive Enzyme: Confirm the activity of your Hsd17B13 enzyme preparation using a known substrate and in the absence of any inhibitor.
-
Incorrect Assay Setup: Double-check all reagent concentrations, buffer components, and the assay protocol. Ensure that the substrate and cofactor (e.g., NAD+) are present at the correct concentrations.
Quantitative Data for a Known Hsd17B13 Inhibitor
To provide a reference for the expected potency of a Hsd17B13 inhibitor, the following table summarizes the IC50 values for the well-characterized inhibitor, BI-3231.
| Compound | Target | IC50 (nM) | Assay Substrate |
| BI-3231 | Human HSD17B13 | 1 | Estradiol |
| BI-3231 | Mouse HSD17B13 | 13 | Estradiol |
Data sourced from MedchemExpress and Tocris Bioscience.[5]
Experimental Protocol: IC50 Determination of this compound
This protocol describes a generalized enzymatic assay for determining the IC50 value of this compound using a fluorescence-based method to measure the production of NADH.
Materials:
-
Recombinant human Hsd17B13 enzyme
-
This compound
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)[6]
-
DMSO
-
NADH detection reagent (e.g., NAD-Glo™ Assay kit)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution of the stock solution to create a range of inhibitor concentrations.
-
Assay Plate Preparation: Add a small volume of each inhibitor dilution to the wells of the 384-well plate. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for 100% inhibition/background).
-
Enzyme and Cofactor Addition: Prepare a solution of Hsd17B13 enzyme and NAD+ in assay buffer. Add this solution to all wells except the 100% inhibition controls.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of estradiol in assay buffer. Add this solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Signal Detection: Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
Visualizing Experimental and Biological Pathways
To aid in understanding the experimental process and the biological context of Hsd17B13, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps in determining the IC50 value for this compound.
Caption: A diagram of the Hsd17B13 signaling pathway and its role in liver pathophysiology.
References
Hsd17B13-IN-70 stability issues in long-term culture
Welcome to the technical support center for Hsd17B13-IN-70. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues that may be encountered during long-term cell culture experiments. As this compound is a novel research compound, specific long-term stability data may not be readily available. Therefore, this guide provides general advice and protocols for assessing the stability and troubleshooting common issues with small molecule inhibitors in a cell culture setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions. For long-term storage, it is generally recommended to store stock solutions at -80°C. For short-term use, -20°C is often acceptable. Always refer to the manufacturer's datasheet for any specific recommendations for this compound.
Q2: I am observing a decrease in the inhibitory effect of this compound in my long-term culture. What could be the cause?
A2: A decrease in efficacy over time can be attributed to several factors, including:
-
Compound Degradation: this compound may be unstable in the culture medium at 37°C and degrade over time.
-
Metabolism by Cells: The cells in your culture may metabolize the compound into inactive forms.
-
Adsorption to Plasticware: The compound may adsorb to the surface of your culture plates or flasks, reducing its effective concentration in the medium.
-
Precipitation: The compound may precipitate out of the solution, especially if the final concentration exceeds its solubility in the culture medium.
Q3: How can I determine if this compound is stable in my specific cell culture medium?
A3: You can perform a stability study by incubating this compound in your cell culture medium (with and without serum) at 37°C. Samples can be collected at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact compound remaining.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep the final DMSO concentration in your culture medium at or below 0.1%. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | The concentration of the compound exceeds its solubility in the aqueous medium. | - Prepare a more dilute stock solution in DMSO before adding to the medium. - Increase the final volume of the culture medium. - Test the solubility of the compound in your specific culture medium. |
| Loss of this compound activity over several days of culture. | Compound degradation or metabolism. | - Replenish the compound with every media change. - Perform a time-course experiment to determine the half-life of the compound in your culture system. - Consider using a more stable analog if available. |
| Inconsistent results between experiments. | - Variability in stock solution preparation. - Pipetting errors. - Cell passage number and health. | - Prepare a large batch of stock solution and aliquot for single use to minimize freeze-thaw cycles. - Use calibrated pipettes and ensure proper mixing. - Maintain consistent cell culture practices and use cells within a defined passage number range. |
| Observed cellular toxicity at expected effective concentrations. | - Off-target effects of the compound. - High DMSO concentration. - Compound degradation into a toxic byproduct. | - Perform a dose-response curve to determine the optimal non-toxic concentration. - Ensure the final DMSO concentration is below 0.1%. - Assess compound stability to rule out degradation to toxic molecules. |
Quantitative Data Summary
| Parameter | General Guideline | Notes |
| This compound IC50 | < 0.1 μM for estradiol | This is a measure of potency in a biochemical assay and may differ from the effective concentration in a cellular context. |
| DMSO Tolerance in Cell Culture | 0.1% - 0.5% (v/v) | Cell line dependent. Always include a vehicle control. |
| Stock Solution Storage | -80°C (long-term), -20°C (short-term) | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution Stability | Highly variable | Should be determined empirically for your specific experimental conditions. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the this compound stock solution into pre-warmed cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.
-
Incubate the solutions at 37°C in a CO2 incubator.
-
Collect aliquots at specified time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours).
-
Immediately store the collected samples at -80°C until analysis.
-
Analyze the samples by HPLC or LC-MS to quantify the concentration of intact this compound.
-
Plot the concentration of this compound as a function of time to determine its degradation rate and half-life.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture.
Caption: A simplified diagram of a potential HSD17B13 signaling pathway.
Troubleshooting Hsd17B13-IN-70 insolubility in aqueous buffers
Welcome to the technical support center for Hsd17B13-IN-70. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this inhibitor, with a specific focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation after diluting my this compound stock solution into an aqueous buffer. What is the likely cause?
A1: this compound, like many small molecule inhibitors, is a hydrophobic compound. While it may be soluble in organic solvents such as dimethyl sulfoxide (DMSO), its solubility in aqueous solutions is limited. Precipitation upon dilution into aqueous buffers is a common issue and typically occurs when the concentration of the inhibitor exceeds its solubility limit in the final buffer composition. The organic solvent from the stock solution can also influence the overall solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial solubilization, it is recommended to use a water-miscible organic solvent. Based on information for similar Hsd17B13 inhibitors, 100% DMSO is a common choice for creating a high-concentration stock solution. For instance, Hsd17B13-IN-39 is typically soluble in DMSO at concentrations around 10 mM.
Q3: How can I prevent my this compound from precipitating during my experiment?
A3: To prevent precipitation, it is crucial to ensure that the final concentration of this compound in your aqueous experimental buffer does not exceed its solubility limit. This can be achieved by:
-
Lowering the final concentration: Test a range of lower final concentrations of the inhibitor.
-
Minimizing the percentage of organic solvent: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer as low as possible, typically below 1% (v/v), as higher concentrations can be toxic to cells and may affect experimental outcomes.
-
Using solubility enhancers: Incorporate excipients such as surfactants or cyclodextrins into your aqueous buffer.
-
Adjusting the pH of the buffer: The solubility of a compound can be pH-dependent.
Q4: Are there alternative methods to improve the solubility of this compound in my aqueous buffer?
A4: Yes, several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of co-solvents, surfactants, or complexation agents. A detailed protocol for testing these methods is provided in the Troubleshooting Guides section.
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution in Aqueous Buffer
This guide provides a systematic approach to troubleshoot and resolve the insolubility of this compound in your experimental setup.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound insolubility.
Detailed Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (MW: 479.55 g/mol )[1].
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. Gentle warming (e.g., 37°C for 5-10 minutes) and/or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Aqueous Buffer Solubility Test
This protocol helps determine the approximate solubility limit of this compound in your specific aqueous buffer.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in your aqueous buffer of choice. Aim for a range of final concentrations that are relevant to your experiment.
-
Incubation: Incubate the dilutions at the temperature of your experiment for a set period (e.g., 1 hour).
-
Observation: Visually inspect each dilution for any signs of precipitation or cloudiness.
-
Quantification (Optional): For a more quantitative measure, centrifuge the samples and measure the concentration of the inhibitor in the supernatant using a suitable analytical method like HPLC.
Quantitative Data Summary
While specific aqueous solubility data for this compound is not publicly available, the following table provides solubility information for a similar Hsd17B13 inhibitor, which can serve as a general guideline.
| Compound | Solvent | Concentration | Notes |
| Hsd17B13-IN-39 | DMSO | ~10 mM | Typically soluble[2] |
Signaling Pathway
The Hsd17B13 enzyme is involved in lipid metabolism within hepatocytes. Inhibiting its activity is a therapeutic strategy for liver diseases.
Caption: Simplified diagram of Hsd17B13's role and its inhibition.
This technical support center provides a starting point for addressing the insolubility of this compound. Successful solubilization often requires empirical testing and optimization for each specific experimental condition.
References
Hsd17B13-IN-70 cytotoxicity assessment and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13 inhibitors, such as Hsd17B13-IN-70. The focus is on the assessment and mitigation of potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, localized to lipid droplets.[1][2][3][4] It is involved in lipid metabolism and has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3][5] Genetic studies have shown that certain inactive variants of the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[1][2][6] This suggests that inhibiting HSD17B13 activity could be a protective strategy against the progression of these conditions.
Q2: What are the potential mechanisms of cytotoxicity for an HSD17B13 inhibitor like this compound?
While the precise mechanisms are inhibitor-specific, potential cytotoxicity could arise from:
-
On-target effects: Inhibition of HSD17B13's enzymatic activity may disrupt lipid homeostasis in hepatocytes, leading to the accumulation of toxic lipid species or depletion of essential metabolites.
-
Off-target effects: The inhibitor may interact with other proteins or cellular pathways, leading to unintended toxicities.[7] This is a common challenge in the development of small molecule inhibitors.[7][8]
-
Metabolite toxicity: The inhibitor itself or its metabolites could be toxic to cells.[9]
-
Induction of cellular stress: Disruption of normal cellular processes can lead to endoplasmic reticulum (ER) stress, oxidative stress, or mitochondrial dysfunction, ultimately triggering apoptosis or necrosis.[10]
Q3: Which cell lines are recommended for in vitro cytotoxicity assessment of HSD17B13 inhibitors?
Given that HSD17B13 is predominantly expressed in the liver, the most relevant cell lines are of hepatic origin.[2][11] Commonly used models include:
-
Primary human hepatocytes: The gold standard for in vitro hepatotoxicity studies, but they can be difficult to obtain and maintain.
-
Hepatoma cell lines: Such as HepG2, Huh7, and Hep3B. These are widely used and easy to culture, but their metabolic activity may differ from primary hepatocytes.
-
Induced pluripotent stem cell (iPSC)-derived hepatocytes: A more recent and promising model that can closely mimic the physiology of primary human hepatocytes.
Troubleshooting Guide for Cytotoxicity Assays
This guide addresses common issues encountered during the in vitro cytotoxicity assessment of HSD17B13 inhibitors.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette up and down gently before dispensing cells into each well. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Inaccurate compound dilution | Prepare a fresh serial dilution of the inhibitor for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| Inconsistent results between experiments | Variation in cell health or passage number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the exponential growth phase at the time of treatment. |
| Reagent variability | Use reagents from the same lot number for a set of experiments. Prepare fresh assay reagents for each experiment. | |
| No dose-dependent cytotoxicity observed | Inhibitor is not cytotoxic at the tested concentrations | Test a wider and higher range of concentrations. |
| Low cell permeability of the inhibitor | Consider using a different cell line or a cell line engineered to express relevant transporters. | |
| Inhibitor degradation | Check the stability of the inhibitor in the cell culture medium over the incubation period. | |
| High background signal in the assay | Contamination of cell cultures | Regularly test for bacterial, fungal, or mycoplasma contamination.[12] |
| Assay reagent issues | Use fresh, high-quality assay reagents. Optimize reagent concentrations and incubation times. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound (or other inhibitor)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Membrane Integrity Assessment using LDH Assay
The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
Hepatocyte cell line
-
Complete cell culture medium
-
This compound (or other inhibitor)
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Follow steps 1-3 from the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed with a lysis buffer provided in the kit).
Visualizations
Caption: Workflow for assessing the cytotoxicity of Hsd17B13 inhibitors.
Caption: Hypothetical pathway of Hsd17B13 inhibitor-induced cytotoxicity.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 6. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy [frontiersin.org]
- 8. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New insights into the 17β-hydroxysteroid dehydrogenase type 10 and amyloid-β 42 derived cytotoxicity relevant to Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 使用无酶细胞解离缓冲液从培养容器中解离细胞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Improving Hsd17B13-IN-70 bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the in vivo bioavailability of Hsd17B13 inhibitors, using Hsd17B13-IN-70 as a representative compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with Hsd17B13 inhibitors that exhibit poor oral bioavailability.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations after oral administration | Poor aqueous solubility of the compound. | 1. Particle Size Reduction: Decrease the particle size to enhance the dissolution rate.[1][2] 2. Formulation with Solubilizing Agents: Utilize co-solvents, surfactants, or cyclodextrins to increase solubility.[1][3][4] 3. Lipid-Based Formulations: Employ self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.[5][6][7] |
| High first-pass metabolism in the liver. | 1. Alternative Route of Administration: Consider subcutaneous or intravenous injection to bypass the liver's initial metabolic processes. A known HSD17B13 inhibitor, BI-3231, showed significantly increased bioavailability with subcutaneous dosing.[8][9] 2. Co-administration with Metabolism Inhibitors: Use inhibitors of relevant metabolic enzymes, if known.[7] | |
| High variability in plasma exposure between subjects | Inconsistent dissolution of the compound in the gastrointestinal tract. | 1. Amorphous Solid Dispersions: Formulate the compound in an amorphous state within a polymer matrix to improve dissolution consistency.[5][6] 2. Standardized Dosing Conditions: Ensure consistent food and water intake for all subjects, as this can affect gastrointestinal pH and motility. |
| Rapid clearance from plasma | The compound may be a substrate for hepatic uptake transporters. | 1. Chemical Modification: Design prodrugs that are less susceptible to transporter-mediated clearance. 2. Formulation Strategies: Utilize formulations that alter the absorption pathway, such as lipid-based systems.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of small molecule inhibitors like this compound?
A1: Low oral bioavailability is often due to a combination of factors, including poor aqueous solubility, which limits dissolution in the gut, and extensive first-pass metabolism in the liver.[7] For lipophilic compounds, poor permeability can also be a contributing factor.
Q2: Which formulation strategies are most effective for improving the bioavailability of poorly soluble compounds?
A2: Several strategies can be effective, and the optimal choice depends on the specific properties of the compound. Common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area for dissolution.[2][5]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can create a more soluble amorphous form.[3]
-
Lipid-Based Formulations: These can enhance solubility and take advantage of lipid absorption pathways.[1][5][6]
-
Cyclodextrin Complexation: Encapsulating the drug in cyclodextrin molecules can improve its solubility in water.[3][4]
Q3: When should I consider an alternative route of administration?
A3: If you have optimized the oral formulation and still observe low and variable bioavailability, an alternative route such as subcutaneous or intravenous injection should be considered. This is particularly relevant if high first-pass metabolism is suspected, as was the case with the HSD17B13 inhibitor BI-3231.[8][9]
Q4: How can I assess the potential for first-pass metabolism of my compound?
A4: In vitro studies using liver microsomes or hepatocytes can provide an initial assessment of metabolic stability. Comparing the pharmacokinetic profiles after intravenous and oral administration in an in vivo study will allow for the calculation of absolute bioavailability and give a clearer picture of the extent of first-pass metabolism.
Experimental Protocols
General Protocol for Preparation of a Nanosuspension
This protocol describes a common method for particle size reduction to improve dissolution.
-
Dissolve the Compound: Dissolve this compound in a suitable organic solvent.
-
Prepare the Anti-Solvent: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP).
-
Precipitation: Add the drug solution to the rapidly stirring anti-solvent solution. This will cause the drug to precipitate as nanoparticles.
-
Homogenization: Further reduce the particle size and improve uniformity using high-pressure homogenization or ultrasonication.[1]
-
Solvent Removal: Remove the organic solvent using a method such as evaporation under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, and drug content.
General Protocol for In Vivo Bioavailability Study in Mice
This protocol outlines a typical study to compare different formulations.
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week with free access to food and water.
-
Formulation Preparation: Prepare the different formulations of this compound (e.g., simple suspension, nanosuspension, SEDDS).
-
Dosing: Fast the mice overnight before dosing. Administer the formulations orally via gavage at a consistent dose (e.g., 10 mg/kg). For intravenous administration, dissolve the compound in a suitable vehicle and inject via the tail vein.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or retro-orbital bleeding.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for each formulation.
Visualizations
Caption: Proposed role of HSD17B13 in NAFLD and the point of intervention for this compound.
Caption: Logical workflow for troubleshooting poor bioavailability of this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-70 inconsistent results in replicate experiments
Technical Support Center: Hsd17B13-IN-70
Welcome to the technical support center for this compound. This resource is designed to help you troubleshoot inconsistent results and optimize your experiments. Hsd17B13 is a liver-specific, lipid droplet-associated protein implicated in the progression of chronic liver diseases like non-alcoholic fatty liver disease (NAFLD).[1][2] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic steatohepatitis (NASH).[1] this compound is a potent and selective small molecule inhibitor designed to probe the therapeutic potential of targeting this enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for HSD17B13?
A1: HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily and is primarily expressed in hepatocytes.[3][4] It localizes to the surface of lipid droplets and is believed to possess retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1][3] Its enzymatic activity is linked to hepatic cell injury, inflammation, and fibrosis under conditions of metabolic stress.[3] The enzyme is known to form homodimers to perform its function.[3][5]
Q2: Why am I seeing inconsistent results in my replicate experiments with this compound?
A2: Inconsistent results can stem from several factors, including compound handling, experimental setup, and biological variability. Key areas to investigate are inhibitor solubility and stability, cell culture conditions (e.g., passage number, cell density), and the specific cell model being used. Even in preclinical animal models, conflicting results regarding HSD17B13's role have been observed, highlighting the complexity of its biology.[1][2] This guide provides detailed troubleshooting steps to help you identify and resolve these issues.
Q3: What is the expected potency of this compound?
A3: this compound is a high-potency inhibitor. However, the observed potency can differ between biochemical and cell-based assays. In biochemical assays, the IC50 is typically in the low nanomolar range, while in cellular assays, it is expected to be in the double-digit nanomolar to low micromolar range.[6][7] This discrepancy can be due to factors like cell membrane permeability, protein binding in culture medium, or cellular metabolism of the compound. Refer to the data table below for specific values.
Quantitative Data Summary
This table summarizes the key quantitative parameters for this compound based on internal validation assays.
| Parameter | Value | Assay Conditions |
| Biochemical IC50 | 8.5 nM | Recombinant human HSD17B13, NAD-Glo™ Assay[8] |
| Cellular IC50 | 75 nM | Huh7 cells, Oleic Acid-induced lipid accumulation |
| Recommended Concentration Range | 10 nM - 1 µM | For cell-based assays |
| Aqueous Solubility | < 1 µM | In PBS at pH 7.4 |
| Solubility in DMSO | > 50 mM | Stock solution preparation |
Troubleshooting Guide
This guide addresses specific common problems encountered during experiments with this compound.
Problem 1: High variability between replicate wells in a cell-based assay.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell density across the plate is a common source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Mix the suspension gently between pipetting steps. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to ensure even cell settling.
-
-
Possible Cause 2: "Edge Effects". Wells on the outer edges of a microplate are prone to evaporation, leading to altered cell growth and compound concentration.
-
Solution: Avoid using the outermost wells for experimental conditions. Fill these perimeter wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Poor Compound Solubility. The inhibitor may be precipitating out of the culture medium, leading to inconsistent concentrations.
-
Solution: Always prepare the final dilution of this compound in pre-warmed medium and mix thoroughly. Visually inspect the medium for any precipitate under a microscope. If precipitation is suspected, consider using a lower concentration or adding a small, non-toxic percentage of a solubilizing agent like BSA (0.01%) to the medium.[8]
-
Problem 2: The inhibitor is potent in biochemical assays but shows weak or no activity in my cellular assay.
-
Possible Cause 1: Low Cell Permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target on the lipid droplet.
-
Solution: Verify the cellular activity in a cell line known to be permeable to similar small molecules. If permeability is a known issue, consider increasing the incubation time or using permeabilizing agents, though this is not suitable for all assay types.
-
-
Possible Cause 2: Compound Instability or Metabolism. The inhibitor may be unstable in the culture medium or rapidly metabolized by the cells.
-
Solution: Test the inhibitor's activity over a shorter time course (e.g., 6, 12, or 24 hours). If activity is higher at earlier time points, degradation is likely. Ensure that any serum used in the culture medium is from a consistent source, as batch-to-batch variations can affect compound stability and protein binding.
-
-
Possible Cause 3: Low Target Expression in Cell Model. The selected cell line may not express sufficient levels of HSD17B13.
Problem 3: I see inconsistent results between different batches of the inhibitor.
-
Possible Cause 1: Improper Storage. The compound may have degraded due to exposure to light, moisture, or improper temperatures.
-
Solution: Store the DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Possible Cause 2: Inaccurate Aliquoting. Errors in preparing aliquots from a new batch can lead to concentration discrepancies.
-
Solution: Re-validate the concentration of a new batch with a fresh dilution series in a standard control experiment. Always use calibrated pipettes and ensure the DMSO is fully dissolved before making aqueous dilutions.
-
Visual Diagrams
Troubleshooting Workflow
Caption: A logical workflow to diagnose sources of experimental inconsistency.
Simplified HSD17B13 Pathway
Caption: Inhibition of HSD17B13 on the lipid droplet surface.
Experimental Workflow: Cellular Lipid Accumulation Assay
Caption: Workflow for assessing inhibitor effect on lipid accumulation.
Detailed Experimental Protocol
Assay: Inhibition of Oleic Acid-Induced Lipid Accumulation in Huh7 Cells
This protocol details a cell-based assay to measure the efficacy of this compound in preventing lipid droplet formation in hepatocytes.
1. Materials and Reagents:
-
Huh7 human hepatoma cell line
-
DMEM high glucose medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
Oleic Acid (OA) complexed to BSA (5 mM stock)
-
96-well clear-bottom, black-walled cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O (ORO) staining solution (0.5% w/v in isopropanol)
-
Isopropanol (100%)
2. Cell Seeding:
-
Culture Huh7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium to create a single-cell suspension.
-
Seed 10,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
3. Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common range is 1 µM down to 1 nM. Include a "vehicle control" with the same percentage of DMSO as the highest inhibitor concentration (e.g., 0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
4. Lipid Loading:
-
Prepare the OA working solution by diluting the 5 mM stock in complete medium to a final concentration of 200 µM.
-
Add 100 µL of the OA working solution directly to each well (final volume 200 µL). Include "no OA" control wells that receive medium without OA.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
5. Staining and Quantification:
-
Gently aspirate the medium from all wells.
-
Wash the cells twice with 150 µL of PBS per well.
-
Fix the cells by adding 100 µL of 4% PFA and incubating for 20 minutes at room temperature.
-
Wash twice with 150 µL of PBS.
-
Add 50 µL of Oil Red O staining solution to each well and incubate for 30 minutes.
-
Aspirate the ORO solution and wash the wells 3-4 times with distilled water until the water runs clear.
-
Allow the plate to dry completely.
-
Add 100 µL of 100% isopropanol to each well to elute the stain.
-
Incubate for 10 minutes on a plate shaker to ensure full elution.
-
Read the absorbance at 490-520 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Normalize the data: Set the vehicle control with OA as 100% lipid accumulation and the vehicle control without OA as 0%.
-
Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. enanta.com [enanta.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Hsd17B13-IN-70 Cellular Models
Welcome to the technical support center for Hsd17B13-IN-70. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges and resistance when working with this compound in cellular models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 and the rationale for its inhibition?
A1: HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3] It is involved in lipid and retinol metabolism.[1][3] Genetic studies have shown that naturally occurring loss-of-function variants in the HSD17B13 gene are protective against the progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][3][4] The expression of HSD17B13 is upregulated in patients with NAFLD.[5][6] Inhibition of HSD17B13 enzymatic activity is therefore being investigated as a therapeutic strategy to slow or prevent the progression of liver diseases.[6]
Q2: How is HSD17B13 expression regulated in hepatocytes?
A2: The regulation of HSD17B13 transcription is not fully understood, but some mechanisms have been identified. Liver X receptor-α (LXR-α), a key regulator of lipid metabolism, induces HSD17B13 expression through the sterol regulatory binding protein-1c (SREBP-1c).[1][7] This suggests a feedback loop where conditions of lipid excess can lead to increased HSD17B13 expression, further contributing to lipid droplet dynamics.[2]
Q3: What are the known downstream effects of HSD17B13 activity?
A3: HSD17B13 is thought to play a role in fatty acid metabolism and the accumulation of lipid droplets in hepatocytes.[2][5] Overexpression of HSD17B13 can promote the accumulation of intracellular lipid droplets.[3] Additionally, some studies suggest a link between HSD17B13 expression and inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[5] Inhibition of HSD17B13 has been shown to be associated with decreased pyrimidine catabolism, which may contribute to its protective effects against liver fibrosis.[8][9]
Troubleshooting Guide: Overcoming this compound Resistance
This guide addresses potential issues of reduced or complete resistance to this compound in cellular models.
Issue 1: Decreased Potency or Complete Lack of this compound Activity
Possible Cause 1: Altered Drug Efflux
-
Explanation: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of small molecule inhibitors from the cell, reducing their intracellular concentration and efficacy.
-
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Perform qRT-PCR or Western blot analysis to quantify the expression levels of common drug efflux pumps (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2) in your resistant cell line compared to a sensitive control.
-
Co-treatment with Efflux Pump Inhibitors: Treat resistant cells with this compound in combination with known ABC transporter inhibitors (e.g., verapamil for MDR1, MK-571 for MRP1). A restoration of this compound sensitivity would suggest the involvement of efflux pumps.
-
Possible Cause 2: Target Alteration
-
Explanation: Mutations in the HSD17B13 gene could alter the drug-binding site, leading to reduced affinity of this compound for its target.
-
Troubleshooting Steps:
-
Sequence HSD17B13 Gene: Isolate genomic DNA from resistant and sensitive cell lines and perform Sanger sequencing of the HSD17B13 coding region to identify any potential mutations.
-
In Vitro Binding Assay: If a mutation is identified, express and purify both the wild-type and mutant HSD17B13 protein. Perform an in vitro binding assay (e.g., thermal shift assay) to compare the binding affinity of this compound to both protein variants.
-
Issue 2: Initial Response to this compound Followed by Acquired Resistance
Possible Cause 1: Activation of Bypass Signaling Pathways
-
Explanation: Cells may adapt to HSD17B13 inhibition by upregulating parallel or downstream pathways that compensate for the loss of HSD17B13 activity, thereby maintaining the disease phenotype.
-
Troubleshooting Steps:
-
Pathway Analysis: Use phosphoproteomics or RNA sequencing to compare the signaling pathways that are active in resistant versus sensitive cells upon treatment with this compound. Look for upregulation of pathways involved in lipid metabolism or inflammation.
-
Combination Therapy: Based on the pathway analysis, consider co-treating resistant cells with this compound and an inhibitor of the identified bypass pathway.
-
Possible Cause 2: Metabolic Reprogramming
-
Explanation: Resistant cells may alter their metabolic state to become less dependent on the pathway targeted by this compound.
-
Troubleshooting Steps:
-
Metabolomic Analysis: Perform metabolomic profiling of resistant and sensitive cells to identify significant changes in metabolite levels, particularly those related to lipid and pyrimidine metabolism.
-
Targeting Metabolic Vulnerabilities: If a specific metabolic shift is identified, investigate whether targeting this new metabolic state with a second compound can re-sensitize the cells to this compound.
-
Quantitative Data Summary
Table 1: Example qRT-PCR Data for ABC Transporter Expression
| Gene | Sensitive Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) | Fold Change |
| MDR1/ABCB1 | 1.0 | 8.5 | 8.5 |
| MRP1/ABCC1 | 1.0 | 1.2 | 1.2 |
| BCRP/ABCG2 | 1.0 | 6.3 | 6.3 |
Table 2: Example IC50 Values for this compound
| Cell Line | Treatment | IC50 (nM) |
| Sensitive | This compound alone | 50 |
| Resistant | This compound alone | >1000 |
| Resistant | This compound + Verapamil (1 µM) | 75 |
Experimental Protocols
Protocol 1: HSD17B13 Enzymatic Activity Assay
This assay measures the enzymatic activity of HSD17B13 by monitoring the production of NADH.
Materials:
-
Purified recombinant human HSD17B13 protein
-
β-estradiol (substrate)
-
NAD+ (co-substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
Luminescent NADH detection reagent
-
96-well white microplate
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 96-well plate, add 5 µL of this compound or vehicle control (DMSO).
-
Add 10 µL of purified HSD17B13 protein to each well and incubate for 15 minutes at room temperature.
-
Prepare a substrate mix containing β-estradiol and NAD+.
-
Add 10 µL of the substrate mix to each well to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Add 25 µL of the luminescent NADH detection reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
Protocol 2: Cell Viability Assay
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Hepatocyte cell line (e.g., Huh7, HepG2)
-
Complete growth medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear bottom white microplate
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
Visualizations
Caption: HSD17B13 signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. primarysourceai.substack.com [primarysourceai.substack.com]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 6. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Hsd17B13-IN-70
This technical support center provides guidance on the best practices for storing and handling Hsd17B13-IN-70, a potent inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 enzyme. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage of the compound in solid form, it is recommended to store it at -20°C for up to three years. If the compound is in a solvent, it should be stored at -80°C and used within six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q2: How should I reconstitute this compound?
A2: this compound is typically reconstituted in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For cellular assays, it is important to use a final DMSO concentration that does not affect cell viability. It is recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific experimental system. Note that hygroscopic DMSO can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.[1]
Q3: What is the solubility of this compound?
A3: The solubility of this compound can vary depending on the solvent. For instance, a similar compound, HSD17B13-IN-2, has a solubility of 100 mg/mL in DMSO.[1] It is recommended to consult the Certificate of Analysis for specific solubility information for your batch of this compound.
Q4: Is this compound light sensitive?
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Activity
| Possible Cause | Troubleshooting Step |
| Improper Storage | Ensure the compound has been stored at the recommended temperature and protected from light and moisture. Verify the age of the stock solution. |
| Incorrect Concentration | Double-check all calculations for dilution. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Compound Degradation | Avoid repeated freeze-thaw cycles by using single-use aliquots. Test a fresh vial of the compound if available. |
| Low Cell Permeability | For cellular assays, ensure the inhibitor can penetrate the cell membrane. Consider using a permeabilization agent if appropriate for your experiment. |
| Experimental System Issues | Verify the activity of the Hsd17B13 enzyme in your assay system using a known substrate like estradiol or retinol.[2][3] Ensure all other reagents and cell lines are functioning as expected. |
Issue 2: Off-Target Effects or Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the optimal, lowest effective concentration. Inhibitors effective in cells only at concentrations >10 μM may have non-specific targets.[4] |
| Solvent Toxicity | Include a vehicle-only control to assess the effect of the solvent (e.g., DMSO) on your cells. Keep the final solvent concentration consistent across all experimental conditions and as low as possible. |
| Non-Specific Binding | Review scientific literature for known off-target effects of the inhibitor's chemical class.[4] Consider using a structurally related but inactive molecule as a negative control if available.[4] |
Experimental Protocols
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against the Hsd17B13 enzyme.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
Prepare the reaction buffer containing NAD⁺, as Hsd17B13 inhibition can be NAD⁺-dependent.[5][6]
-
Prepare the substrate solution (e.g., estradiol or retinol).
-
Prepare the recombinant human Hsd17B13 enzyme solution.
-
-
Assay Procedure :
-
Add the reaction buffer to the wells of a microplate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Add the Hsd17B13 enzyme to all wells and incubate briefly.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction kinetics (e.g., by measuring the change in absorbance or fluorescence) at a specific wavelength over time.
-
-
Data Analysis :
-
Calculate the initial reaction rates.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve. This compound is expected to have an IC₅₀ value of < 0.1 μM for estradiol.[2]
-
Visualizations
Caption: A general experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: From Small Molecules to RNAi Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of current inhibitors targeting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant biological pathways and workflows.
Introduction to HSD17B13 Inhibition
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, alcoholic liver disease, and cirrhosis.[1][2][3] This has spurred the development of various therapeutic strategies aimed at inhibiting HSD17B13 activity or reducing its expression. These approaches primarily fall into two categories: small molecule inhibitors and RNA interference (RNAi) therapeutics.
Small Molecule Inhibitors: A Head-to-Head Comparison
A variety of small molecule inhibitors targeting the enzymatic activity of HSD17B13 have been developed. While direct comparative data for Hsd17B13-IN-70 against other inhibitors in the same experimental settings are not publicly available, we can compare the reported potencies and other characteristics of several key compounds.
| Compound | Developer/Supplier | Human HSD17B13 IC50 | Key Features & Development Stage |
| This compound | TargetMol Chemicals Inc. | ≤ 100 nM (Substrate: Estradiol) | Preclinical. Limited public data available. |
| BI-3231 | Boehringer Ingelheim | 1 nM (Substrate: Estradiol) | Well-characterized chemical probe available for open science.[4] Shows extensive liver tissue accumulation but has high clearance and a short half-life in vivo.[2][5][6] |
| Compound 32 | Unknown | 2.5 nM | Reported to have a better liver microsomal stability and pharmacokinetic profile compared to BI-3231.[7][8] Demonstrated robust anti-MASH effects in mouse models.[7][8] |
| INI-822 | Inipharm | Low nM potency (substrate not specified) | First-in-class oral small molecule inhibitor to enter Phase I clinical trials for NASH.[2] |
| INI-678 | Inipharm | Low nM potency | Preclinical candidate that has shown to reduce key markers of liver fibrosis in a 3D liver-on-a-chip model.[3] |
RNA Interference (RNAi) Therapeutics: Silencing the Target
An alternative approach to inhibiting HSD17B13 is to reduce its expression levels using RNA interference. This strategy has led to the clinical development of RNAi therapeutics.
| Therapeutic | Developer | Mechanism | Key Clinical Findings |
| ARO-HSD | Arrowhead Pharmaceuticals | siRNA targeting HSD17B13 mRNA | Phase I/II study showed a mean reduction of up to 93.4% in hepatic HSD17B13 mRNA at a 200 mg dose.[9] The treatment was well-tolerated and resulted in reductions in liver enzymes ALT and AST.[9][10] |
| Rapirosiran (AZD7503) | Alnylam/Regeneron | N-acetylgalactosamine-conjugated siRNA | Phase I study demonstrated a median reduction of 78% in liver HSD17B13 mRNA in the highest-dose group.[11] The therapeutic showed an encouraging safety and tolerability profile.[11][12] |
Signaling Pathways and Experimental Workflows
To better understand the context of HSD17B13 inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the proposed role of HSD17B13 in liver disease and a general workflow for inhibitor screening.
Caption: Proposed role of HSD17B13 in liver pathophysiology and the point of intervention for its inhibitors.
Caption: A general experimental workflow for the discovery and validation of HSD17B13 inhibitors.
Experimental Protocols
The following are summaries of methodologies used in the evaluation of HSD17B13 inhibitors, based on the reviewed literature.
HSD17B13 Enzymatic Activity Assay
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound is through a biochemical enzymatic assay.
-
Objective: To measure the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
-
General Procedure:
-
Recombinant human or mouse HSD17B13 protein is incubated with a known substrate (e.g., β-estradiol or leukotriene B4) and the cofactor NAD+.[5][6]
-
The enzymatic reaction leads to the conversion of the substrate and the reduction of NAD+ to NADH.
-
The production of NADH is monitored, often using a coupled-enzyme luminescence assay (e.g., NAD-Glo™ assay) that generates a light signal proportional to the amount of NADH produced.[13]
-
The assay is performed in the presence of varying concentrations of the inhibitor.
-
The IC50 value is calculated by fitting the dose-response curve of the inhibitor's effect on NADH production.
-
Cellular HSD17B13 Activity Assay
Cell-based assays are crucial for evaluating inhibitor potency in a more physiologically relevant environment.
-
Objective: To assess the inhibitory activity of a compound on HSD17B13 within a cellular context.
-
General Procedure:
-
A human cell line, such as HEK293 or HepG2, is engineered to overexpress HSD17B13.
-
The cells are treated with a known HSD17B13 substrate (e.g., retinol or estradiol).[5]
-
The cells are concurrently treated with various concentrations of the inhibitor compound.
-
After an incubation period, the cells are lysed, and the amount of product formed from the substrate is quantified using methods like liquid chromatography-mass spectrometry (LC-MS).
-
The cellular IC50 is determined from the dose-response curve.
-
In Vivo Efficacy Studies in Animal Models
Animal models of liver disease are essential for evaluating the therapeutic potential of HSD17B13 inhibitors.
-
Objective: To determine the in vivo efficacy of an HSD17B13 inhibitor in reducing liver injury and fibrosis.
-
Animal Models:
-
Diet-induced NASH models: Mice are fed a high-fat diet, often deficient in choline and supplemented with fructose (e.g., CDAHFD), to induce a NASH phenotype with steatosis, inflammation, and fibrosis.[14]
-
Acute liver injury models: Liver injury can be induced by agents like concanavalin A to study the acute anti-inflammatory effects of the inhibitors.[15]
-
-
General Procedure:
-
Animals are placed on the respective diet or administered the inducing agent.
-
A treatment group receives the HSD17B13 inhibitor (orally or via injection), while a control group receives a vehicle.
-
After a defined treatment period, various endpoints are assessed:
-
Biochemical markers: Plasma levels of liver enzymes like ALT and AST are measured.
-
Histopathology: Liver tissue is collected for histological analysis to score for steatosis, inflammation, and fibrosis.
-
Gene expression analysis: The expression of genes involved in fibrosis (e.g., Col1a1) and inflammation is quantified in liver tissue.
-
Lipidomics: The lipid profile of the liver is analyzed to understand the metabolic effects of HSD17B13 inhibition.[16]
-
-
Conclusion
The landscape of HSD17B13 inhibitors is rapidly evolving, with both small molecule and RNAi approaches showing significant promise. While this compound is an available research tool, compounds like BI-3231 and "compound 32" have more extensive public data, with the latter showing an improved preclinical profile. In the clinical arena, Inipharm's oral small molecule, INI-822, represents a significant advancement. Concurrently, RNAi therapeutics from Arrowhead and Alnylam/Regeneron have demonstrated potent and durable silencing of HSD17B13 in clinical trials, offering a distinct therapeutic modality. The choice of inhibitor for research or therapeutic development will depend on the specific application, weighing factors such as potency, selectivity, pharmacokinetic properties, and route of administration. Further head-to-head comparative studies will be invaluable in delineating the optimal strategy for targeting HSD17B13 in liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 10. natap.org [natap.org]
- 11. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. enanta.com [enanta.com]
- 14. enanta.com [enanta.com]
- 15. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 16. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSD17B13 Inhibitors: INI-822 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This guide provides a comparative overview of the efficacy of a leading clinical candidate, INI-822, against other known HSD17B13 inhibitors. It is important to note that a search for "Hsd17B13-IN-70" did not yield any publicly available scientific data; therefore, this comparison focuses on INI-822 and other documented research compounds.
Efficacy Comparison of HSD17B13 Inhibitors
The following tables summarize the available quantitative data on the efficacy of INI-822 and other selected Hsd17B13 inhibitors.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 | Assay Substrate(s) | Source |
| INI-822 | Human HSD17B13 | Low nM potency | Multiple Substrates | [1] |
| BI-3231 | Human HSD17B13 | 1 nM | Estradiol, Leukotriene B4 | [2][3] |
| Mouse HSD17B13 | 13 nM | Not Specified | [2] | |
| HSD17B13-IN-23 | HSD17B13 | < 0.1 µM | Estradiol | Not Specified |
| < 1 µM | Leukotriene B3 | Not Specified | ||
| HSD17B13-IN-31 | HSD17B13 | < 0.1 µM | Estradiol | Not Specified |
| < 1 µM | Leukotriene B3 | Not Specified |
Table 2: Cellular and Organ-on-a-Chip Model Efficacy
| Compound | Model System | Key Findings | Concentration(s) | Source |
| INI-822 | Primary human liver-on-a-chip (NASH model) | >40% decrease in fibrotic proteins (ɑSMA and Collagen Type 1) | 25 µM | [4] |
| Statistically significant decrease in ɑSMA and Collagen Type 1 | 1 µM and 5 µM | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the HSD17B13 signaling pathway and a general workflow for evaluating inhibitor efficacy.
Caption: HSD17B13 signaling pathway in hepatocytes and points of therapeutic intervention.
Caption: General experimental workflow for evaluating the efficacy of HSD17B13 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. HSD17B13 Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against HSD17B13.
-
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 enzyme is purified. Substrates such as estradiol or retinol are prepared in a suitable buffer.[1][5]
-
Assay Reaction: The assay is typically performed in 96- or 384-well plates. The reaction mixture contains the HSD17B13 enzyme, the substrate (e.g., estradiol or retinol), and the co-factor NAD+.[5]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., INI-822, BI-3231) are added to the wells.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: The enzyme activity is measured by detecting the production of NADH (using a luminescent assay like NAD-Glo) or by quantifying the formation of the product (e.g., estrone from estradiol) using methods like RapidFire mass spectrometry.[5]
-
Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[3]
-
2. Liver-on-a-Chip Model for Fibrosis Assessment
-
Objective: To evaluate the anti-fibrotic efficacy of HSD17B13 inhibitors in a human-relevant, multi-cellular model of NASH.
-
Methodology:
-
Cell Culture: Triplicate co-cultures of primary human hepatocytes, Kupffer cells, and stellate cells are established in a microphysiological system (e.g., CNBio LC12).[4]
-
NASH Induction: The cells are cultured in a high-fat medium to induce a NASH-like phenotype, characterized by lipid accumulation and fibrosis.[4]
-
Inhibitor Treatment: The cultured liver tissues are treated with the HSD17B13 inhibitor (e.g., INI-822) at various concentrations.[4]
-
Endpoint Analysis: After a defined treatment period (e.g., 16 days), the cultures are analyzed for markers of fibrosis.[4] This is typically done through immunohistochemistry to quantify the expression of fibrotic proteins such as alpha-smooth muscle actin (ɑSMA) and collagen type 1.[4]
-
Data Quantification: The levels of fibrotic proteins in the treated groups are compared to the vehicle-treated control group to determine the percentage reduction in fibrosis.
-
Conclusion
INI-822 demonstrates potent, low nanomolar inhibition of HSD17B13 and significant anti-fibrotic effects in a human liver-on-a-chip model of NASH.[1][4] When compared to other research compounds like BI-3231, which also shows high potency in enzymatic assays, INI-822's progression into clinical trials underscores its promising preclinical profile.[2][3] The data presented in this guide, derived from robust in vitro and ex vivo experimental models, provides a basis for the continued investigation of HSD17B13 inhibitors as a potential therapy for chronic liver diseases. Further head-to-head comparative studies will be crucial to fully elucidate the relative efficacy and therapeutic potential of these promising drug candidates.
References
- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inipharm.com [inipharm.com]
- 5. enanta.com [enanta.com]
Validating HSD17B13 Inhibition: A Comparative Guide to Hsd17B13-IN-70 and Genetic Knockdown
For researchers, scientists, and drug development professionals, establishing the validity of a pharmacological inhibitor's effects is a critical step. This guide provides a comparative framework for validating the results of Hsd17B13-IN-70, a potent small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), with the established method of genetic knockdown of the HSD17B13 gene.
While comprehensive peer-reviewed experimental data for this compound is not yet publicly available, this guide outlines the known characteristics of the inhibitor and provides a detailed comparison with the well-documented genetic knockdown approach. This comparison is based on the established principles of pharmacology and molecular biology, and incorporates experimental data from studies utilizing shRNA-mediated knockdown of Hsd17b13.
Introduction to HSD17B13 and its Inhibition
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[1] This makes HSD17B13 a promising therapeutic target for these conditions. Two primary methods for interrogating the function of HSD17B13 are pharmacological inhibition with small molecules and genetic knockdown.
This compound is a potent inhibitor of HSD17B13 with a reported IC50 of less than 0.1 μM for estradiol, one of HSD17B13's substrates. As a small molecule inhibitor, it offers the potential for dose-dependent and reversible inhibition of HSD17B13's enzymatic activity.
Genetic knockdown , typically achieved through RNA interference (e.g., shRNA) or CRISPR-based technologies, leads to a reduction in the levels of HSD17B13 protein. This approach provides a highly specific means of studying the effects of reduced HSD17B13 expression.
Comparative Analysis: Pharmacological Inhibition vs. Genetic Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown of HSD17B13 |
| Mechanism of Action | Reversible or irreversible binding to the HSD17B13 protein to block its enzymatic activity. | Reduction of HSD17B13 mRNA levels, leading to decreased protein synthesis. |
| Temporal Control | Acute, dose-dependent, and reversible upon withdrawal of the compound. | Long-term, stable reduction of protein expression; generally not reversible. |
| Specificity | Potential for off-target effects on other proteins, particularly other HSD17B family members. | High specificity for the HSD17B13 gene, though potential for off-target gene silencing exists with RNAi. |
| In Vitro Applicability | Easily applied to cell cultures to study acute effects on cellular phenotypes. | Requires transfection or transduction with genetic constructs, suitable for stable cell line generation. |
| In Vivo Applicability | Can be administered systemically to animal models; requires favorable pharmacokinetic and pharmacodynamic properties. | Can be achieved through germline modifications (knockout mice) or tissue-specific delivery of genetic constructs (e.g., AAV-shRNA). |
| Translational Relevance | Directly models a therapeutic intervention with a small molecule drug. | Mimics the effect of genetic variation and validates the target at the genetic level. |
Experimental Data from Genetic Knockdown of Hsd17b13
Studies utilizing shRNA-mediated knockdown of Hsd17b13 in mouse models of NAFLD have provided significant insights into the protein's function. Below is a summary of key findings.
| Parameter | Effect of Hsd17b13 Knockdown | Reference |
| Hepatic Steatosis | Markedly improved | [3] |
| Serum ALT Levels | Decreased | [3] |
| Hepatic Triglycerides | Significantly decreased | [4] |
| Hepatic Diacylglycerols | Major decrease | [3] |
| Hepatic Phosphatidylcholines | Increased | [3] |
| Expression of Lipid Metabolism Genes (e.g., Cd36) | Reciprocally regulated | [3] |
| Markers of Liver Fibrosis (e.g., Timp2) | Decreased | [3] |
Experimental Protocols
shRNA-Mediated Knockdown of Hsd17b13 in Mice
This protocol is a generalized summary based on published studies.[3]
-
shRNA Design and Validation: Design and clone shRNA sequences targeting the mouse Hsd17b13 gene into a suitable vector (e.g., an AAV vector with a GFP reporter). Validate the knockdown efficiency of the constructs in a relevant murine liver cell line.
-
Animal Model: Induce NAFLD in mice (e.g., C57BL/6J) by feeding a high-fat diet for a specified period.
-
AAV Production and Administration: Produce high-titer AAV8 particles carrying the validated shRNA construct. Administer the AAV-shRNA to the mice via a single tail vein injection. Use a scrambled shRNA sequence as a negative control.
-
Monitoring: Monitor the animals for body weight, food intake, and other relevant physiological parameters.
-
Sample Collection and Analysis: After a designated period, collect blood and liver tissue. Analyze serum for liver enzymes (ALT, AST). Analyze liver tissue for gene and protein expression of HSD17B13, histology (H&E and Oil Red O staining), and lipidomics.
Visualizing Pathways and Workflows
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 4. mdpi.com [mdpi.com]
Comparative Efficacy of HSD17B13 Inhibition in Human and Mouse Liver Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Hsd17B13-IN-70 (represented by the well-characterized inhibitor BI-3231) in human versus mouse liver cells, supported by experimental data and detailed protocols.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver, playing a significant role in lipid metabolism. Its inhibition is a promising therapeutic strategy for steatotic liver diseases. This guide focuses on a potent and selective HSD17B13 inhibitor, BI-3231, as a representative molecule for this compound, to compare its effects on human and mouse hepatocytes.
Efficacy Comparison of HSD17B13 Inhibition
The inhibitor has shown high potency in enzymatic assays for both human and mouse HSD17B13, with single-digit nanomolar activity based on Ki values[3]. This enzymatic potency translates to cellular efficacy, with double-digit nanomolar activity observed in a human HSD17B13 cellular assay[3].
Table 1: Summary of BI-3231 Efficacy Data
| Parameter | Human Liver Cells (HepG2) | Mouse Liver Cells (Primary Hepatocytes) | Reference |
| Inhibitor | BI-3231 | BI-3231 | [1][3] |
| Cell Type | HepG2 cell line | Primary hepatocytes | [1] |
| Effect | Significant decrease in triglyceride accumulation under palmitic acid-induced lipotoxicity. | Significant decrease in triglyceride accumulation under palmitic acid-induced lipotoxicity. | [1] |
| Enzymatic Potency (Ki) | Single-digit nanomolar | Single-digit nanomolar | [3] |
| Cellular Potency (IC50) | Double-digit nanomolar (in a human HSD17B13 cellular assay) | Not explicitly reported in a comparable cellular assay. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of HSD17B13 inhibitor efficacy.
Protocol 1: Palmitic Acid-Induced Lipotoxicity and Inhibitor Treatment in Hepatocytes
This protocol describes the induction of a lipotoxic environment in cultured hepatocytes and subsequent treatment with an HSD17B13 inhibitor.
I. Cell Culture:
-
Human HepG2 Cells: Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 humidified atmosphere.
-
Primary Mouse Hepatocytes: Isolated from C57BL/6J mice via collagenase perfusion. Hepatocytes are plated on collagen-coated plates and cultured in Williams' E Medium with supplements.
II. Induction of Lipotoxicity:
-
Prepare a stock solution of palmitic acid (PA) complexed with bovine serum albumin (BSA).
-
Once cells reach 70-80% confluency, replace the culture medium with a medium containing a final concentration of 500 µM PA.
-
Incubate the cells for 24 hours to induce lipotoxicity and triglyceride accumulation.
III. Inhibitor Treatment:
-
Prepare stock solutions of BI-3231 in dimethyl sulfoxide (DMSO).
-
Co-incubate the cells with 500 µM PA and varying concentrations of BI-3231 (or vehicle control, e.g., 0.1% DMSO) for 24 hours.
IV. Endpoint Analysis:
-
Triglyceride Quantification:
-
Lyse the cells and measure the total protein concentration.
-
Quantify intracellular triglyceride levels using a commercially available triglyceride quantification kit.
-
Normalize triglyceride levels to the total protein content.
-
-
Cell Viability Assay:
-
Assess cell viability using a CellTiter-Glo Luminescent Cell Viability Assay to ensure that the observed effects are not due to cytotoxicity of the inhibitor.
-
Visualizing the Molecular Pathway and Experimental Design
To better understand the context of HSD17B13 inhibition, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Caption: HSD17B13 Signaling Pathway in Hepatocytes.
Caption: Experimental Workflow for Efficacy Comparison.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13 Inhibition: A Head-to-Head Comparison of Small Molecule Inhibitors and RNAi-Based Therapies for Liver Disease
For Researchers, Scientists, and Drug Development Professionals
The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease. This has spurred the development of therapeutic agents aimed at inhibiting HSD17B13 activity. Two primary modalities are being pursued: small molecule inhibitors and RNA interference (RNAi)-based therapies. This guide provides a head-to-head comparison of these approaches, supported by available experimental data.
At a Glance: Small Molecules vs. RNAi for HSD17B13 Inhibition
| Feature | Small Molecule Inhibitors (e.g., BI-3231, INI-822) | RNAi-Based Therapies (e.g., ARO-HSD, Rapirosiran) |
| Mechanism of Action | Direct enzymatic inhibition of the HSD17B13 protein. | Silencing of HSD17B13 mRNA, leading to reduced protein synthesis.[1] |
| Mode of Administration | Typically oral.[2] | Subcutaneous injection.[3] |
| Target Specificity | High specificity for the HSD17B13 enzyme is a key development goal.[4] | Highly sequence-specific for HSD17B13 mRNA.[1] |
| Pharmacokinetics | Generally shorter half-life, requiring more frequent dosing (e.g., daily). | Long-acting, with dosing intervals of weeks to months.[5] |
| Clinical Development Stage | Early-stage clinical trials (Phase 1).[2] | Early-stage clinical trials (Phase 1 and 2).[3][5] |
Quantitative Data Comparison
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound/Therapy | Type | Target | IC50 | Reference |
| Hsd17B13-IN-70 | Small Molecule | Human HSD17B13 (Estradiol substrate) | < 0.1 µM | [6] |
| BI-3231 | Small Molecule | Human HSD17B13 | 1 nM | [7] |
| BI-3231 | Small Molecule | Mouse HSD17B13 | 13 nM | [7] |
| INI-822 | Small Molecule | Human HSD17B13 | Low nM potency | [8] |
| Therapy | Study Phase | Dose | Target Knockdown (mRNA) | Biomarker Changes | Reference |
| ARO-HSD | Phase 1/2 | 100 mg | -85.5% from baseline at Day 71 | ALT reduction: -39.3% | [3] |
| ARO-HSD | Phase 1/2 | 200 mg | -93.4% from baseline at Day 71 | ALT reduction: -42.3% | [3] |
| Rapirosiran (ALN-HSD) | Phase 1 | 400 mg (2 doses) | Median reduction of 78% at 6 months | Not reported | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are summaries of key experimental protocols used in the evaluation of HSD17B13 inhibitors.
HSD17B13 Enzyme Inhibition Assay (for Small Molecules)
This assay is fundamental for determining the potency of small molecule inhibitors.
-
Enzyme and Substrate Preparation : Recombinant human HSD17B13 enzyme is purified. A known substrate, such as estradiol or leukotriene B4, and the cofactor NAD+ are prepared in an appropriate buffer.[9]
-
Compound Incubation : The test compounds (e.g., this compound, BI-3231) at various concentrations are pre-incubated with the HSD17B13 enzyme.
-
Reaction Initiation : The substrate and cofactor are added to the enzyme-compound mixture to initiate the enzymatic reaction.
-
Detection : The reaction is stopped after a defined period, and the product formation is quantified using methods like mass spectrometry.
-
IC50 Determination : The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
In Vivo Evaluation of RNAi-Based Therapies in Clinical Trials
Clinical studies for RNAi therapeutics involve the assessment of safety, pharmacokinetics, and pharmacodynamics in human subjects.
-
Study Population : Healthy volunteers and patients with NASH are recruited.[5]
-
Dosing : The RNAi therapeutic (e.g., ARO-HSD, rapirosiran) or placebo is administered via subcutaneous injection at single or multiple ascending doses.[3][5]
-
Pharmacodynamic Assessments :
-
Liver Biopsy : Liver biopsies are collected at baseline and at specified time points post-dosing to measure the primary endpoint of HSD17B13 mRNA and protein levels.[3]
-
Serum Biomarkers : Blood samples are collected to measure levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[10]
-
-
Safety and Tolerability : Adverse events are monitored throughout the study.
Visualizing the Landscape of HSD17B13 Inhibition
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental processes.
Caption: HSD17B13 signaling pathway and points of therapeutic intervention.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 3. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. inipharm.com [inipharm.com]
- 9. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Hsd17B13-IN-70: A Comparative Analysis of Its Anti-Fibrotic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-fibrotic effects of Hsd17B13-IN-70, an inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), with other therapeutic alternatives for liver fibrosis. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer an objective resource for the scientific community.
Executive Summary
Liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a common pathway for many chronic liver diseases, leading to cirrhosis and liver failure. HSD17B13 has emerged as a promising therapeutic target, as loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease. This compound, also known as INI-822, is a small molecule inhibitor of HSD17B13 that has demonstrated anti-fibrotic properties in preclinical models. This guide compares the efficacy of this compound with other anti-fibrotic agents in development or use for liver diseases, such as non-alcoholic steatohepatitis (NASH).
Quantitative Comparison of Anti-Fibrotic Effects
The following tables summarize the quantitative data on the anti-fibrotic effects of this compound and its alternatives from preclinical and clinical studies.
Table 1: Preclinical Efficacy of Anti-Fibrotic Agents
| Compound | Target | Model | Key Anti-Fibrotic Effect | Source |
| This compound (INI-822) | HSD17B13 | Human "Liver-on-a-Chip" NASH Model | >40% decrease in fibrotic proteins (α-SMA and Collagen Type 1) at 25 µM.[1] | Inipharm |
| Lanifibranor | Pan-PPAR agonist | Bleomycin-induced lung fibrosis in mice | 50% reduction in collagen deposition at 100 mg/kg.[2] | Inventiva |
| Obeticholic Acid | FXR agonist | CCl4 + High-Fat Diet NASH model in mice | Significantly reduced fibrosis compared to the NASH model without treatment.[3] | WuXi AppTec |
| Resmetirom | THR-β agonist | NASH mouse model | Markedly downregulated mRNA expression of liver-fibrosis-related genes. | N/A |
| Selonsertib | ASK1 inhibitor | DMN-induced liver fibrosis in rats | Significantly reduced liver fibrosis as confirmed by histopathological scoring and Sirius Red staining. | N/A |
Table 2: Clinical Efficacy of Anti-Fibrotic Agents
| Compound | Target | Study Phase | Key Anti-Fibrotic Effect | Source |
| This compound (INI-822) | HSD17B13 | Phase 1 | Currently in clinical development; anti-fibrotic efficacy in humans is under investigation.[4] | Inipharm |
| Resmetirom | THR-β agonist | Phase 3 (MAESTRO-NASH) | 24.2% (80mg) and 25.9% (100mg) of patients achieved ≥1-stage improvement in fibrosis without worsening of NASH at 52 weeks.[5] | Madrigal Pharmaceuticals |
| Obeticholic Acid | FXR agonist | Phase 3 (REGENERATE) | 23% of patients in the 25mg group showed improvement in liver fibrosis after 18 months.[6] | Intercept Pharmaceuticals |
| Lanifibranor | Pan-PPAR agonist | Phase 2b (NATIVE) | Significant improvement in the Steatosis, Activity, Fibrosis (SAF) score, which includes a fibrosis component. | Inventiva |
| Selonsertib | ASK1 inhibitor | Phase 3 (STELLAR-3 & STELLAR-4) | Did not meet the primary endpoint of a ≥1-stage histologic improvement in fibrosis without worsening of NASH at week 48.[7] | Gilead Sciences |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
This compound: Human "Liver-on-a-Chip" NASH Model
This model utilizes a microfluidic device containing co-cultures of primary human hepatocytes, hepatic stellate cells, and Kupffer cells to mimic the structure and function of the human liver lobule.
-
Cell Seeding: Primary human hepatocytes, Kupffer cells, and hepatic stellate cells are seeded into a microfluidic chip.
-
Disease Induction: The cells are exposed to a high-fatty acid and high-sugar medium to induce a NASH phenotype, characterized by steatosis, inflammation, and fibrosis.
-
Treatment: this compound (INI-822) is introduced into the culture medium at various concentrations.
-
Endpoint Analysis: After a defined treatment period, the levels of fibrotic markers, such as alpha-smooth muscle actin (α-SMA) and collagen type 1, are quantified using immunofluorescence staining and image analysis.[1][8][9]
Lanifibranor: Bleomycin-Induced Lung Fibrosis Model in Mice
This model is used to assess the anti-fibrotic potential of compounds in the context of lung fibrosis, which shares pathological mechanisms with liver fibrosis.
-
Animal Model: C57BL/6 mice are used.
-
Fibrosis Induction: A single intratracheal injection of bleomycin (e.g., 5 mg/kg) is administered to induce lung fibrosis.[10][11]
-
Treatment: Lanifibranor is administered orally at specified doses (e.g., 100 mg/kg) for a defined period.
-
Endpoint Analysis: After sacrifice, lung tissue is collected for histological analysis (e.g., Masson's trichrome staining) and quantification of collagen deposition (e.g., Sircol assay).[2]
Obeticholic Acid: CCl4-Induced Liver Fibrosis Model
This is a widely used model to induce liver fibrosis in rodents.
-
Animal Model: Sprague-Dawley rats or mice are commonly used.
-
Fibrosis Induction: Carbon tetrachloride (CCl4) is administered via intraperitoneal injection (e.g., 1 ml/kg, twice weekly for 6 weeks), often in combination with a high-fat diet to mimic NASH.[3][12][13][14]
-
Treatment: Obeticholic acid is administered orally at a specified dose.
-
Endpoint Analysis: Liver tissue is harvested for histological evaluation of fibrosis (e.g., H&E, Sirius Red, or Masson's trichrome staining) and measurement of hydroxyproline content as an indicator of collagen deposition.[15]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound and its alternatives.
HSD17B13 Signaling Pathway
Mechanisms of Alternative Anti-Fibrotic Agents
Conclusion
This compound (INI-822) represents a promising, targeted approach to treating liver fibrosis by inhibiting HSD17B13. Preclinical data in a human-relevant "liver-on-a-chip" model demonstrate its potential to significantly reduce key fibrotic markers. In comparison, other agents like Resmetirom, Obeticholic Acid, and Lanifibranor have also shown efficacy in preclinical and clinical settings, albeit through different mechanisms of action. The varied success of these agents in clinical trials, particularly the phase 3 failure of the ASK1 inhibitor Selonsertib, highlights the complexity of liver fibrosis and the need for diverse therapeutic strategies. The ongoing clinical development of this compound will be crucial in determining its ultimate role in the management of fibrotic liver diseases. This guide serves as a resource for researchers to compare and contrast these emerging therapies and to inform future drug development efforts.
References
- 1. inipharm.com [inipharm.com]
- 2. Bleomycin-Induced Pulmonary Fibrosis Model [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pan-PPAR agonist lanifibranor reduces development of lung fibrosis and attenuates cardiorespiratory manifestations in a transgenic mouse model of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cn-bio.com [cn-bio.com]
- 9. Modelling human liver fibrosis in the context of non-alcoholic steatohepatitis using a microphysiological system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 11. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 12. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of the CCl4-Induced Liver Fibrosis Model [bio-protocol.org]
- 14. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
In Vivo Efficacy of HSD17B13 Inhibition in NASH: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of a novel HSD17B13 inhibitor with other leading therapeutic candidates for Nonalcoholic Steatohepatitis (NASH). The information is presented with supporting experimental data, detailed methodologies, and visual aids to facilitate a comprehensive understanding of the current preclinical landscape.
Nonalcoholic steatohepatitis (NASH), recently redefined as Metabolic dysfunction-associated steatohepatitis (MASH), is a progressive liver disease with a significant unmet medical need. The pursuit of effective therapeutics has led to the investigation of numerous molecular targets. Among these, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein primarily expressed in the liver, has emerged as a promising target. Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NASH and its progression to cirrhosis. This has spurred the development of HSD17B13 inhibitors as a potential treatment for NASH.
This guide focuses on a recently disclosed, highly potent and selective HSD17B13 inhibitor, herein referred to as "Compound 32," and compares its preclinical in vivo efficacy with other notable NASH candidates in development, including FXR agonists, THR-β agonists, pan-PPAR agonists, and GLP-1 receptor agonists.
Comparative In Vivo Efficacy of NASH Candidates
The following table summarizes the quantitative in vivo efficacy data from preclinical studies of various NASH therapeutic candidates. The data is primarily from diet-induced obese mouse models of NASH, which are commonly used to evaluate the potential of new drugs.
| Therapeutic Candidate | Mechanism of Action | Mouse Model | Treatment Duration | Key Efficacy Readouts |
| HSD17B13 Inhibitor (Compound 32) | HSD17B13 Inhibition | Diet-Induced Obesity (DIO) and MASH models | Not Specified | Regulated lipid metabolism, inflammation, fibrosis, and oxidative stress. Exhibited better anti-MASH effects compared to BI-3231.[1][2][3] |
| Lanifibranor | Pan-PPAR Agonist | GAN DIO-NASH | 12 weeks | Improved NAFLD Activity Score (NAS); Induced regression in fibrosis stage.[4] |
| Resmetirom (MGL-3196) | THR-β Agonist | GAN DIO-NASH | Not Specified | Promoted ≥2-point improvement in NAS; Fibrosis stage was unaffected.[2] |
| Semaglutide | GLP-1 Receptor Agonist | GAN DIO-NASH | 8 and 12 weeks | Improved NAS; Did not induce regression in fibrosis stage.[4] |
| Obeticholic Acid (OCA) | FXR Agonist | DIO-NASH and ob/ob-NASH | 8 weeks | Reduced histopathological scores of hepatic steatosis and inflammation; Did not reduce fibrosis severity.[5] |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design of these studies, the following diagrams are provided.
References
- 1. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
Benchmarking Hsd17B13-IN-70: A New Frontier in Liver Disease Therapy Compared to Current Standards of Care
For Researchers, Scientists, and Drug Development Professionals
The emergence of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a therapeutic target has opened a new chapter in the quest for effective treatments for chronic liver diseases. Genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from steatosis to nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis in individuals with nonalcoholic fatty liver disease (NAFLD) and alcohol-related liver disease (ALD).[1][2][3] This has spurred the development of HSD17B13 inhibitors, such as Hsd17B13-IN-70, as a promising therapeutic strategy. This guide provides a comparative analysis of HSD17B13 inhibition against the current standards of care for liver disease, supported by available experimental data for this class of drugs.
Mechanism of Action: A Novel Approach to Mitigating Liver Injury
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[3][4] While its precise physiological function is still under investigation, it is understood to be involved in lipid and steroid metabolism.[4] Increased expression of HSD17B13 is observed in patients with NAFLD and appears to play a role in the progression of liver disease.[4][5] The protective effect of loss-of-function variants suggests that inhibiting HSD17B13 activity could mimic this genetic protection and thereby halt or reverse disease progression. The proposed mechanism involves the modulation of lipid metabolism and the reduction of lipotoxicity, which in turn decreases hepatic inflammation and fibrosis.
Comparative Efficacy: HSD17B13 Inhibitors vs. Standard of Care
Currently, there are no FDA-approved therapies specifically for NASH. The standard of care focuses on managing underlying metabolic conditions and lifestyle modifications. For ALD, the cornerstone of treatment is alcohol cessation. The following tables summarize the available data for HSD17B13 inhibitors as a class and compare their therapeutic potential to current standards of care.
Table 1: Comparison of Therapeutic Approaches for NASH
| Therapeutic Approach | Mechanism of Action | Reported Efficacy | Limitations |
| HSD17B13 Inhibition | Inhibition of HSD17B13 enzymatic activity, reducing lipotoxicity and subsequent inflammation and fibrosis. | Preclinical: Decreased fibrosis markers (α-SMA by 35.4%, Collagen Type 1 by 42.5%).[6] Clinical (RNAi): Significant reduction in ALT levels; up to 93.4% reduction in hepatic HSD17B13 mRNA.[7] | Long-term safety and efficacy data are not yet available. |
| Lifestyle Modification | Weight loss through diet and exercise to reduce hepatic steatosis and inflammation. | 7-10% weight loss can lead to NASH resolution in a significant portion of patients. | Difficult to achieve and maintain for many patients. |
| Vitamin E | Antioxidant properties. | Modest improvement in histology in non-diabetic patients with NASH. | Efficacy in diabetic patients is not established; long-term safety concerns. |
| Pioglitazone | PPAR-γ agonist, improves insulin sensitivity. | Improvement in liver histology in patients with and without type 2 diabetes. | Side effects include weight gain, fluid retention, and bone fractures. |
| GLP-1 Receptor Agonists | Improve glycemic control and promote weight loss. | Resolution of NASH and improvement in fibrosis in patients with type 2 diabetes. | Primarily studied in diabetic populations; gastrointestinal side effects are common. |
Table 2: Comparison of Therapeutic Approaches for Alcohol-Related Liver Disease
| Therapeutic Approach | Mechanism of Action | Reported Efficacy | Limitations |
| HSD17B13 Inhibition | Genetic data suggests a protective role against the progression of ALD.[2] | Preclinical and clinical data in ALD are still emerging. | Data is less mature compared to NASH. |
| Alcohol Abstinence | Removal of the primary etiological agent. | Can lead to significant improvement and even resolution of liver injury in early stages. | High rates of relapse. |
| Nutritional Support | Correction of malnutrition, which is common in patients with ALD. | Improves overall health and liver function. | Does not directly target the inflammatory and fibrotic processes. |
| Corticosteroids | Anti-inflammatory effects. | May improve short-term survival in severe alcoholic hepatitis. | Increased risk of infection; no long-term survival benefit. |
Experimental Protocols
The evaluation of this compound and other inhibitors relies on a combination of in vitro and in vivo models, as well as clinical trials.
Preclinical Evaluation Workflow
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. businesswire.com [businesswire.com]
- 7. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of Hsd17B13-IN-70 for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Hsd17B13-IN-70 is not publicly available. The following guidelines are based on standard laboratory safety protocols for handling potent, small-molecule research compounds and should be supplemented by a thorough risk assessment conducted by the user within their specific laboratory environment.
The following information provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling this compound. This document outlines personal protective equipment (PPE), a step-by-step operational workflow, and disposal plans to ensure the safe handling of this research-grade chemical inhibitor.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to hazardous materials.[1][2][3][4] When working with this compound, the following minimum PPE is required.[5]
| PPE Category | Item | Specifications and Use |
| Body Protection | Lab Coat | A fully buttoned, properly sized lab coat with sleeves extending to the wrists must be worn to protect clothing and skin from potential splashes and spills.[6][7] |
| Eye and Face Protection | Safety Glasses or Goggles | ANSI Z87-certified safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes, dust, or flying debris.[5][6][7] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[5] For prolonged handling or direct contact, consider double-gloving or using more robust chemical-resistant gloves.[5][6] Gloves should be inspected before use and removed immediately if contaminated.[8] |
| Respiratory Protection | Respirator (if necessary) | A risk assessment should determine the need for respiratory protection. If working with the compound in a powdered form where aerosolization is possible, or in a poorly ventilated area, a properly fitted respirator is recommended.[6] |
| Foot Protection | Closed-Toe Shoes | Full-coverage, closed-toe, and closed-heel footwear is required to protect against spills and falling objects.[6][7] |
Safe Handling Workflow
A structured workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. quora.com [quora.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. globalchemsdepot.com [globalchemsdepot.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Protecting Discovery: What Every Researcher Should Know About PPE at Mizzou | Environmental Health & Safety [ehs.missouri.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
